molecular formula C11H11N5 B194974 N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine CAS No. 91147-43-2

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Cat. No.: B194974
CAS No.: 91147-43-2
M. Wt: 213.24 g/mol
InChI Key: PVKUNRLEOHFACD-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine ( 91147-43-2), with a molecular formula of C11H11N5 and a molecular weight of 213.24 g/mol, is a significant chemical compound in pharmaceutical research . This compound is primarily recognized in the scientific community as Brimonidine Impurity A (or Brimonidine EP Impurity A), making it a critical reference standard in the analysis and quality control of Brimonidine drug substances and products . Brimonidine is a well-established alpha-2 adrenoceptor agonist used as an antiglaucoma agent . The study of this impurity is essential for ensuring the safety, efficacy, and quality of pharmaceutical formulations, providing researchers with a validated benchmark for analytical methods. The broader chemical class of 4,5-dihydro-1H-imidazol-2-yl amines is of considerable research interest due to their activity as agonists at imidazoline and alpha-2 adrenergic receptors, which are key targets in cardiovascular and metabolic diseases . Compounds like Moxonidine, a centrally acting antihypertensive drug, share this structural motif and act through this mechanism . As such, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine also serves as a valuable chemical intermediate and building block in medicinal chemistry for the synthesis and development of new receptor-targeting molecules. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKUNRLEOHFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436663
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91147-43-2
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-6-QUINOXALINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3E87REH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action and Characterization of Desbromo Brimonidine

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Brimonidine Impurity A (EP), Debromobrimonidine, 6-(2-Imidazolidinylideneamino)quinoxaline.

Executive Summary

Desbromo brimonidine is the des-halogenated analog of the ophthalmic glaucoma drug brimonidine . While chemically distinct by the absence of a bromine atom at the C5 position of the quinoxaline ring, it functions as a critical reference standard in pharmaceutical development (identified as Impurity A in European Pharmacopoeia).

From a mechanistic standpoint, desbromo brimonidine retains the core pharmacophore required for


-adrenergic receptor (

-AR) binding but exhibits significantly altered pharmacodynamics compared to the parent compound. This guide details the structural determinants of its mechanism, its signaling pathway, and the experimental frameworks required to characterize its affinity and selectivity.

Structural Mechanism & SAR (Structure-Activity Relationship)

The mechanism of action for brimonidine-class compounds relies on a specific interaction with the transmembrane domains of the G-protein coupled receptor (GPCR). The structural divergence of desbromo brimonidine highlights the critical role of halogenation in drug efficacy.

The Role of the Bromine Atom

In the parent compound (brimonidine), the bromine atom at position 5 serves two pivotal mechanistic functions:

  • Lipophilicity & Steric Fit: The bromine atom increases lipophilicity (LogP), facilitating corneal penetration and optimal fitting into the hydrophobic pocket formed by Transmembrane Domain 3 (TM3) and TM5 of the

    
    -AR.
    
  • Electronic Modulation: The electron-withdrawing nature of bromine lowers the pKa of the imidazoline ring (pKa ~7.4 for brimonidine), ensuring a substantial fraction of the drug exists in the non-ionized form at physiological pH, which is crucial for bioavailability.

Desbromo Brimonidine: The Mechanistic Shift

Removing the bromine atom (Desbromo) results in:

  • Increased Basicity: Without the electron-withdrawing halogen, the pKa shifts higher, altering the ionization state at physiological pH.

  • Reduced Receptor Affinity: The loss of the hydrophobic interaction significantly increases the

    
     (inhibitory constant), meaning a higher concentration is required to achieve receptor occupancy.
    
  • Selectivity Erosion: The high selectivity of brimonidine for

    
     over 
    
    
    
    (approx. 1000:1) is compromised in the desbromo analog, potentially leading to increased off-target
    
    
    vasoconstrictive effects or reduced therapeutic efficacy.
Visualization: SAR Comparison

SAR_Comparison cluster_0 Parent: Brimonidine cluster_1 Analog: Desbromo Brimonidine Brim Brimonidine (5-Bromo-6-aminoquinoxaline) Mech1 High Lipophilicity (Bromine Effect) Brim->Mech1 C5-Br Atom Desbromo Desbromo Brimonidine (No Halogen at C5) Brim->Desbromo Reductive Debromination (Degradation Pathway) Aff1 High Alpha-2 Affinity (Ki < 2nM) Mech1->Aff1 Hydrophobic Pocket Fit Mech2 Altered pKa (Increased Basicity) Desbromo->Mech2 Loss of Br Aff2 Reduced Affinity (Partial Agonist/Weak Binder) Mech2->Aff2 Ionization Shift

Figure 1: Structural determinants of efficacy. The presence of Bromine (Green path) drives high affinity, while its absence (Red path) leads to reduced binding efficiency.

Pharmacodynamics: Signaling Pathway

Despite reduced affinity, desbromo brimonidine acts as an agonist on the


-adrenergic receptor. When binding occurs at high concentrations, it triggers the standard 

protein-coupled cascade.
The Cascade
  • Ligand Binding: Desbromo brimonidine binds to the orthosteric site of the

    
    -AR.
    
  • G-Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the

    
     subunit.
    
  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase (AC): The activated

      
       subunit inhibits AC, halting the conversion of ATP to cAMP.
      
    • Reduction of cAMP: Lower intracellular cAMP levels lead to reduced activation of Protein Kinase A (PKA).

  • Physiological Outcome: In the ciliary body, this cascade reduces aqueous humor production (lowering Intraocular Pressure - IOP).[1] However, due to the lower potency of the desbromo analog, this effect is clinically negligible compared to the parent drug at therapeutic doses.

Visualization: Alpha-2 Signaling Mechanism

Signaling_Pathway Ligand Desbromo Brimonidine (Agonist) Receptor Alpha-2 Adrenergic Receptor (GPCR) Ligand->Receptor Low Affinity Binding G_Protein Gi Protein (Activation) Receptor->G_Protein GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulation Physio Physiological Effect: Reduced Aqueous Humor PKA->Physio Cellular Response

Figure 2: The Gi-coupled signaling cascade activated by desbromo brimonidine, leading to the inhibition of cAMP production.

Experimental Protocols

To validate the mechanism and affinity of desbromo brimonidine, researchers must employ competitive radioligand binding assays. This protocol distinguishes the high-affinity parent drug from the lower-affinity impurity.

Protocol: Competitive Radioligand Binding Assay ( -AR)

Objective: Determine the inhibition constant (


) of desbromo brimonidine relative to Brimonidine Tartrate.

Materials:

  • Cell Line: CHO cells stably expressing human

    
    -adrenergic receptors.
    
  • Radioligand:

    
    -Rauwolscine (Antagonist) or 
    
    
    
    -Brimonidine (Agonist).
  • Non-specific Control: 10

    
    M Phentolamine.
    
  • Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

Workflow:

  • Membrane Preparation:

    • Harvest CHO cells and homogenize in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000

      
       g for 20 minutes at 4°C. Resuspend pellet in assay buffer.
      
  • Incubation:

    • Prepare a 96-well plate.

    • Total Binding: Add membrane suspension +

      
      -Ligand (2 nM).
      
    • Non-Specific Binding: Add membrane +

      
      -Ligand + Phentolamine (excess).
      
    • Experimental: Add membrane +

      
      -Ligand + Desbromo Brimonidine (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium:

    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters

      
       with ice-cold buffer.
      
    • Measure radioactivity (CPM) using liquid scintillation counting.

  • Data Analysis:

    • Plot Specific Binding (%) vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Expected Outcome:

  • Brimonidine:

    
     nM.
    
  • Desbromo Brimonidine:

    
     nM (indicating significantly lower affinity).
    

Comparative Data Summary

The following table summarizes the physicochemical and pharmacological distinctions critical for drug development and quality control.

FeatureBrimonidine (Parent)Desbromo Brimonidine (Impurity A)Impact on Mechanism
Molecular Formula


Loss of halogen bond donor.
Molecular Weight 292.14 g/mol 213.24 g/mol Significant mass shift (detectable by MS).
Receptor Selectivity

>>

(~1000 fold)
Reduced SelectivityPotential for off-target vasodilation/constriction.
Binding Affinity (

)
High (< 2 nM)Low (> 100 nM)Requires higher concentration for effect.
Regulatory Status Active Pharmaceutical Ingredient (API)EP/USP Impurity (Limit < 0.15%)Must be controlled during synthesis.

References

  • European Directorate for the Quality of Medicines (EDQM). Brimonidine Tartrate Monograph 01/2008:1729. European Pharmacopoeia.[2][3]

  • PubChem. Brimonidine (CID 2435) and Related Compounds. National Library of Medicine.

  • Toris, C. B., et al. (1995). Effects of Brimonidine on Aqueous Humor Dynamics in Human Eyes. Archives of Ophthalmology.

  • CymitQuimica. Brimonidine EP Impurity A (Desbromo Brimonidine) Data Sheet.

  • Lachaud, V., et al. (1989). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors.[4] American Journal of Hypertension.

Sources

In silico prediction of Desbromobrimonidine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Bioactivity Prediction of Desbromobrimonidine: A Structural & ADMET Profiling Guide

Executive Summary

This technical guide establishes a validated computational framework for predicting the bioactivity profile of Desbromobrimonidine (DBB), the non-halogenated analog of the selective


-adrenergic agonist Brimonidine.

Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline) relies on its C5-bromine atom for high selectivity (


:

ratio ~1000:1) and potency.[1][2][3] The removal of this halogen atom to form DBB presents a classic "matched molecular pair" challenge. This guide details the protocols to quantify the "Bromine Effect" using Density Functional Theory (DFT) for halogen bond assessment, molecular docking with halogen-specific scoring functions, and ADMET profiling optimized for ocular delivery.

Computational Workflow Architecture

The following workflow integrates quantum mechanical assessment with classical mechanics to ensure the "sigma-hole" effect of the bromine atom is accurately modeled before docking.

Workflow Start Ligand Construction (Brimonidine vs. DBB) DFT DFT Optimization (B3LYP/6-31G*) ESP Map Analysis Start->DFT Geometry & Charge ADMET ADMET Profiling (Ocular Permeability) Start->ADMET QSPR Docking Molecular Docking (VinaXB / Glide) Halogen Bond Scoring DFT->Docking ESP Charges Target Target Prep PDB: 7EJ8 (Active State) Target->Docking Receptor Grid MD MD Simulation (100ns, POPC Membrane) RMSD/RMSF Analysis Docking->MD Top Pose End Bioactivity Prediction MD->End Stability Data ADMET->End

Figure 1: Integrated computational workflow for comparative bioactivity assessment.

Ligand Chemistry & Quantum Mechanics (QM)

Standard force fields (e.g., GAFF, OPLS) often treat halogens as simple hydrophobic spheres with uniform negative charge, failing to capture the Sigma Hole —a patch of positive electrostatic potential on the halogen's tip that drives specific interactions with backbone carbonyls.

Protocol: DFT Geometry Optimization

To accurately predict the loss of affinity in DBB, we must first quantify the halogen bond strength in Brimonidine.

  • Software: Gaussian 16 or ORCA.

  • Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) (essential for accurate description of bromine valence electrons).

  • Solvation: PCM (Polarizable Continuum Model) using water (

    
    ).
    
  • Output Analysis: Generate Electrostatic Potential (ESP) maps.

    • Brimonidine:[2][4][5][6][7][8] Look for the blue (positive) region on the Br atom tip (Sigma Hole).

    • DBB: Confirm the C5-hydrogen presents a neutral/slightly positive surface but lacks the directional reach and van der Waals radius of Br.

Hypothesis: The QM analysis will show that DBB lacks the specific electrostatic complementarity required for the high-affinity binding pocket defined by Val114 and Phe412 in the receptor.

Target Identification & Preparation

Scientific integrity requires using a structure that represents the active state of the receptor bound to an imidazoline agonist.

  • Primary Target:

    
    -Adrenergic Receptor (
    
    
    
    -AR)
    [1][8]
  • PDB Code: 7EJ8 (Cryo-EM structure of

    
    -AR bound to Brimonidine and GoA heterotrimer).
    
  • Rationale: This structure is the "Gold Standard" as it captures the receptor in the exact conformation induced by Brimonidine.

Preparation Protocol
  • Clean-up: Remove the G-protein heterotrimer (unless running holo-complex MD) and nanobody. Retain crystal waters within 5Å of the ligand.

  • Protonation: Use PropKa to assign protonation states at pH 7.4.

    • Critical Check: Ensure Asp113 (D3.32) is deprotonated (negatively charged) to form the salt bridge with the imidazoline nitrogen.

  • Membrane Embedding: Align the receptor along the Z-axis and embed in a POPC lipid bilayer using CHARMM-GUI or OPM (Orientations of Proteins in Membranes) data.

Molecular Docking & Interaction Analysis

Standard scoring functions may underestimate the penalty of removing the bromine. We utilize a scoring function tuned for halogen bonding.[9]

Docking Protocol
  • Software: AutoDock VinaXB (optimized for halogen bonds) or Schrödinger Glide (XP mode).

  • Grid Box: Centered on the Brimonidine ligand in PDB 7EJ8 (

    
     Å).
    
  • Constraints:

    • Essential: Salt bridge constraint between the protonated imidazoline N and Asp113 .

    • Optional: Halogen bond constraint (for Brimonidine control) to backbone carbonyl of Val114 or Phe412 .

Comparative Analysis Metrics

Summarize the docking results using the following comparative matrix:

MetricBrimonidine (Control)Desbromobrimonidine (DBB)Biological Implication
Binding Energy (

)
Reference (e.g., -9.5 kcal/mol)Predicted > -8.0 kcal/molLoss of affinity (Potency drop).[10]
Asp113 Interaction Salt Bridge (2.8 Å)Salt Bridge (2.8 Å)Basic receptor activation remains.
Hydrophobic Fit High (Br fills sub-pocket)Low (Cavity formation)"Loose" binding; reduced residence time.
Sigma Hole Interaction Present (Angle

160-180°)
AbsentLoss of specificity/selectivity.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if DBB stays bound or drifts due to the loss of the bromine anchor.

Simulation Protocol
  • System: Receptor-Ligand complex embedded in POPC membrane, solvated with TIP3P water, neutralized with 0.15M NaCl.

  • Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand parameters from DFT optimization).

  • Equilibration: NVT (1 ns) followed by NPT (5 ns) with restraints on protein backbone.

  • Production Run: 100 ns unconstrained simulation at 310 K.

Trajectory Analysis (RMSD/RMSF)
  • RMSD (Ligand): If DBB RMSD fluctuates >3.0 Å while Brimonidine stays <1.5 Å, the bioactivity is predicted to be unstable.

  • RMSF (Residue): Monitor TM5 residues. Brimonidine stabilizes TM5 via the bromine interaction. Increased fluctuation in TM5 for DBB suggests a failure to stabilize the active state (partial agonist or antagonist behavior).

ADMET Profiling (Ocular Focus)

Since Brimonidine is primarily an ophthalmic drug, DBB must be evaluated for ocular pharmacokinetics.

Key Endpoints
  • LogP (Lipophilicity): Brimonidine (LogP ~1.6) penetrates the cornea well. Removing Br (hydrophobic) will lower LogP (making it more hydrophilic).

    • Risk: If LogP drops < 0.5, corneal permeability may decrease significantly.

  • Melanin Binding: Brimonidine binds to melanin in the iris/ciliary body.

    • Prediction: Quinoxalines generally bind melanin. DBB will likely retain this, potentially creating a drug reservoir.

  • Alpha-1 vs Alpha-2 Selectivity:

    • Mechanism:[8] The bromine atom provides steric bulk that prevents clashes in the tighter

      
       pocket while optimizing fit.
      
    • Prediction: DBB resembles Clonidine (less selective). Expect increased

      
       activity (side effect: vasoconstriction/whitening of the eye) compared to Brimonidine.
      

Pathway Visualization

Understanding the downstream effect of the predicted bioactivity.

Signaling Ligand Desbromobrimonidine (Predicted Partial Agonist) Receptor Alpha-2A Adrenergic Receptor (GPCR) Ligand->Receptor Binds (Lower Affinity) Gi Gi Protein (Heterotrimer) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production IOP Intraocular Pressure (Reduction) cAMP->IOP Physiological Effect

Figure 2: Signal transduction pathway. DBB is predicted to activate the pathway but with lower efficacy (partial agonism) due to reduced receptor stabilization.

References

  • Yuan, D., et al. (2022).Structure of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -adrenergic receptor G
    
    
    
    signaling complex bound to brimonidine. RCSB Protein Data Bank.[11][12] PDB ID: 7EJ8. Link
  • Qu, L., et al. (2019). Crystal structures of the alpha2A adrenergic receptor in complex with an antagonist RSC. RCSB Protein Data Bank.[11][13][12] PDB ID: 6KUX.[11][13][14] Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Koistinen, H., et al. (2015). VinaXB: A scoring function for halogen bonding in protein-ligand docking. Journal of Cheminformatics, 7, 42. Link

  • Acheampong, A. A., et al. (1995). Alpha 2-adrenergic agonists: chemical structure-activity relationships and therapeutic applications. Medicinal Research Reviews. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of Brimonidine (5-bromo-6-(2-imidazolin-2-ylamino)quinoxaline), a third-generation


-adrenergic receptor (

-AR) agonist. Unlike its predecessors Clonidine and Apraclonidine, Brimonidine exhibits a unique "dual-action" mechanism in ocular hypotensive therapy and a distinct metabolic profile driven by cytosolic aldehyde oxidase rather than microsomal cytochrome P450. This guide details the molecular signaling cascades, structure-activity relationships (SAR), and experimental protocols required for the evaluation of Brimonidine-class compounds in drug discovery.

Molecular Pharmacology & Mechanism of Action

Receptor Selectivity Profile

Brimonidine is defined by its high selectivity for the


-AR subtype over the 

-AR subtype.[1][2] This selectivity index is the primary determinant of its improved safety profile (reduced systemic hypotension and sedation) compared to first-generation analogs.

Table 1: Comparative Receptor Selectivity Indices (


 binding affinity) 
CompoundChemical ClassSelectivity Ratio (

)
Primary Clinical Utility
Brimonidine Quinoxaline~1000 : 1 Glaucoma, Rosacea (Topical)
Dexmedetomidine Imidazole~1620 : 1Sedation/Anesthesia (IV)
Clonidine Imidazoline~200 : 1Hypertension, ADHD (Systemic)
Apraclonidine Imidazoline~30 - 50 : 1Glaucoma (Short-term/Laser)
Signal Transduction Pathways

Upon binding to the


-AR (a G-protein coupled receptor), Brimonidine triggers a conformational change that activates the heterotrimeric 

protein family.
  • Adenylate Cyclase Inhibition: The

    
     subunit dissociates and inhibits adenylate cyclase, leading to a rapid depletion of intracellular cyclic AMP (cAMP).
    
  • Ion Channel Modulation: The liberated

    
     subunits modulate ion channels directly:
    
    • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization.

    • Inhibition of voltage-gated calcium channels (

      
      ), reducing neurotransmitter release (e.g., glutamate/norepinephrine).
      
  • Neuroprotective Signaling: Brimonidine recruits non-canonical pathways, specifically transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to phosphorylation of Akt and ERK1/2 . This pathway is critical for retinal ganglion cell (RGC) survival under ischemic stress.

Figure 1:


-Adrenergic Signaling Cascade 

G Brimonidine Brimonidine Alpha2AR α2-Adrenergic Receptor (GPCR) Brimonidine->Alpha2AR Agonist Binding Gi_protein Gi/o Protein (Heterotrimeric) Alpha2AR->Gi_protein Activation AC Adenylate Cyclase Gi_protein->AC Gαi Inhibition Gbg Gβγ Subunit Gi_protein->Gbg Dissociation cAMP cAMP Levels AC->cAMP Decreased Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity Ca_Channel Voltage-Gated Ca2+ Channels Gbg->Ca_Channel Inhibition K_Channel GIRK K+ Channels Gbg->K_Channel Activation (Hyperpolarization) Akt_ERK Akt / ERK1/2 (Neuroprotection) Gbg->Akt_ERK Transactivation

Caption: Canonical Gi/o signaling pathway activated by Brimonidine, showing dual inhibition of cAMP and Calcium influx.

Structure-Activity Relationship (SAR)[3]

The structural evolution from Clonidine to Brimonidine represents a shift from phenyl-imidazoline to quinoxaline-imidazoline .

  • Imidazoline Ring: Essential for

    
    -adrenergic receptor recognition. The basic nitrogen (
    
    
    
    ) ensures partial ionization at physiological pH.
  • Quinoxaline Nucleus: Replacing the benzene ring of clonidine with a quinoxaline ring increases lipophilicity (LogP ~1.6) and electron deficiency. This modification is pivotal for:

    • Blood-Brain Barrier (BBB) Penetration: Allows for central effects (sedation) if systemic levels rise, but primarily facilitates corneal penetration.

    • Receptor Subtype Specificity: The steric and electronic properties of the quinoxaline nitrogen atoms align optimally with the

      
       subtype binding pocket.
      
  • Bromine Substitution (C5): The bromine atom at position 5 enhances affinity and selectivity. Removal or replacement with chlorine (as in clonidine) reduces

    
     selectivity.
    

Pharmacokinetics & Metabolism[4]

Unique Metabolic Pathway

Unlike many adrenergic agents metabolized by CYP450 enzymes, Brimonidine is a substrate for Aldehyde Oxidase (AOX1) . This cytosolic enzyme catalyzes the oxidation of the quinoxaline ring.

  • Implication: Brimonidine metabolism is less susceptible to drug-drug interactions involving common CYP inhibitors (e.g., ketoconazole, erythromycin).

  • Metabolites: The primary metabolites are 2-oxobrimonidine and 3-oxobrimonidine, followed by 2,3-dioxobrimonidine.[3][4] These metabolites are largely inactive at the

    
    -AR.
    

Figure 2: Brimonidine Metabolic Pathway

Metabolism Brimonidine Brimonidine AOX1 Aldehyde Oxidase (Cytosolic) Oxo2 2-oxobrimonidine Brimonidine->Oxo2 Oxidation Oxo3 3-oxobrimonidine Brimonidine->Oxo3 Oxidation Dioxo 2,3-dioxobrimonidine (Inactive) Oxo2->Dioxo AOX1 Oxo3->Dioxo AOX1

Caption: Hepatic metabolism of Brimonidine mediated primarily by Aldehyde Oxidase, bypassing CYP450 pathways.

Experimental Protocols for Evaluation

In Vitro cAMP Inhibition Assay (Functional Potency)

Objective: Determine the


 of Brimonidine by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Reagents:

  • HEK293 cells stably expressing human

    
    -AR.
    
  • Forskolin (10

    
    M final concentration).
    
  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

Protocol:

  • Cell Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume white plate.

  • Agonist Treatment: Add Brimonidine (serial dilution

    
     M to 
    
    
    
    M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor). Incubate for 15 mins at RT.
  • Stimulation: Add Forskolin (10

    
    M) to all wells. Incubate for 30 mins at RT.
    
    • Note: Brimonidine must be added before or simultaneously with Forskolin to observe inhibition.

  • Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2. Incubate for 1 hour.

  • Analysis: Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate the ratio (665nm/620nm).

  • Validation: The signal should decrease as Brimonidine concentration increases.

    
     should be in the low nanomolar range (2–10 nM).
    
Radioligand Binding Assay (Affinity)

Objective: Determine the


 value using competition binding.

Reagents:

  • Membrane preparations from CHO cells expressing

    
    -AR.
    
  • Radioligand:

    
    -Brimonidine (agonist) or 
    
    
    
    -Rauwolscine (antagonist).
    • Expert Insight: Using an agonist radioligand (

      
      -Brimonidine) often reveals the "High Affinity" G-protein coupled state, whereas antagonists label the total receptor population.
      

Protocol:

  • Incubation: Mix membranes (5-10

    
    g protein) with 
    
    
    
    -Ligand (~1 nM) and varying concentrations of cold test compound.
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Therapeutic Applications & Clinical Logic

Glaucoma & Ocular Hypertension

Brimonidine lowers Intraocular Pressure (IOP) via a dual mechanism:

  • Aqueous Suppression (Daytime): Activation of

    
    -ARs on the ciliary epithelium inhibits cAMP, reducing active transport of 
    
    
    
    and fluid secretion.
  • Uveoscleral Outflow (Nighttime/Chronic): Increases matrix metalloproteinase (MMP) expression, remodeling the extracellular matrix in the ciliary muscle to enhance drainage.

Neuroprotection

Unlike


-blockers (Timolol), Brimonidine crosses the blood-retina barrier. It has been shown to prevent Retinal Ganglion Cell (RGC) death in ischemia models by:
  • Inhibiting glutamate release (presynaptic

    
     modulation).
    
  • Upregulating anti-apoptotic factors (bcl-2) via the PI3K/Akt pathway.

References

  • Pharmacology and Mechanism of Action of Brimonidine. Source: PubMed Central [Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Source: NIH / PubMed [Link]

  • Characterization of Brimonidine Metabolism with Liver Fractions and Aldehyde Oxidase. Source: PubMed [Link]

  • Brimonidine PubChem Compound Summary (CID 2435). Source: PubChem [Link]

  • Comparison of Alpha-2 Agonists for Prevention of IOP Elevation. Source: IOVS (ARVO Journals) [Link]

Sources

Methodological & Application

High-Resolution HPLC Separation of Brimonidine and Desbromobrimonidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-042

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the critical separation of Brimonidine Tartrate (an alpha-2 adrenergic agonist) from its primary structural analog, Desbromobrimonidine (often classified as Impurity A in European Pharmacopoeia).

The separation of these two species is chemically challenging due to their structural similarity; the only difference is the presence of a bromine atom on the quinoxaline ring of Brimonidine. This protocol utilizes a C18 stationary phase with a tightly controlled acidic mobile phase containing an ion-pairing modifier (Triethylamine) to leverage the subtle hydrophobicity difference induced by the halogen atom.

Chemical Basis of Separation

To achieve reproducible separation, one must understand the molecular behavior under chromatographic conditions:

  • The Analyte (Brimonidine): Contains an imidazoline ring with a pKa of approximately 7.4. At the protocol pH of 3.0–3.5, the molecule is protonated (cationic). The bromine atom induces significant hydrophobicity relative to the des-bromo analog.

  • The Impurity (Desbromobrimonidine): Lacks the bromine atom. While also protonated at pH 3.0, it is significantly less hydrophobic (more polar) than the parent drug.

  • Separation Mechanism: On a reversed-phase C18 column, the more polar Desbromobrimonidine elutes before Brimonidine. The addition of Triethylamine (TEA) to the mobile phase is critical; it acts as a silanol blocker, preventing the protonated amine groups of the analytes from interacting with residual silanols on the silica backbone, which would otherwise cause peak tailing and loss of resolution.

Materials and Equipment

Reagents
  • Brimonidine Tartrate Reference Standard (USP/EP grade).

  • Desbromobrimonidine Reference Standard (Impurity A).

  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Triethylamine (TEA): HPLC Grade.

  • Phosphoric Acid (

    
    ):  For pH adjustment.
    
  • Methanol (MeOH): HPLC Grade.[1]

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation
  • LC System: Quaternary or Binary HPLC pump capable of maintaining flow precision <0.1%.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Thermostatted to ±0.5°C.

Chromatographic Conditions

The following conditions have been optimized for resolution (


) and peak symmetry.
ParameterCondition
Column C18 (Octadecyl silane), 250 mm × 4.6 mm, 5 µm packing (e.g., Agilent Zorbax Eclipse or Phenomenex Luna)
Mobile Phase Buffer : Methanol (85 : 15 v/v)
Buffer Prep 10 mM

+ 0.5% Triethylamine (TEA), adjusted to pH 3.5 with diluted Phosphoric Acid.[2][3]
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection UV @ 248 nm (Secondary reference: 270 nm)
Run Time 15 minutes (Brimonidine typically elutes ~6–8 min)

Experimental Protocol

Preparation of Solutions

Important: TEA is viscous and volatile. Pipette carefully and cap buffers immediately to prevent pH drift.

  • Buffer Preparation:

    • Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 900 mL of water.

    • Add 5.0 mL of Triethylamine (TEA).

    • Adjust pH to 3.5 ± 0.05 using 10% Phosphoric Acid.

    • Dilute to 1000 mL with water and filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Mix 850 mL of Buffer with 150 mL of Methanol. Degas by sonication for 10 minutes.

  • System Suitability Solution (SST):

    • Prepare a solution containing 0.1 mg/mL Brimonidine Tartrate and 0.01 mg/mL Desbromobrimonidine in the Mobile Phase.

Analytical Workflow

The following diagram outlines the logical flow of the analysis, including decision gates for system suitability.

HPLC_Workflow Start Start Analysis Prep Prepare Mobile Phase (Buffer pH 3.5 + TEA : MeOH) Start->Prep Equilib Equilibrate Column (30 mins @ 1.0 mL/min) Prep->Equilib Inj_SST Inject System Suitability Solution (SST) Equilib->Inj_SST Check_Res Check Resolution (Rs) Desbromo vs Brimonidine Inj_SST->Check_Res Fail_Res Fail: Rs < 2.0 Check pH & Column Age Check_Res->Fail_Res No Pass_Res Pass: Rs > 2.0 Check_Res->Pass_Res Yes Fail_Res->Prep Remake Buffer Inj_Sample Inject Samples Pass_Res->Inj_Sample Data_Proc Data Processing (Integration @ 248nm) Inj_Sample->Data_Proc Report Generate Report Data_Proc->Report

Figure 1: Analytical workflow for the separation of Brimonidine and Desbromobrimonidine, highlighting the critical resolution decision gate.

System Suitability & Acceptance Criteria

To ensure data integrity, the system must meet the following criteria before sample analysis:

ParameterAcceptance LimitRationale
Resolution (

)

Ensures baseline separation between Desbromobrimonidine (Impurity) and Brimonidine (Active).
Tailing Factor (

)

Indicates effective silanol suppression by TEA.
Theoretical Plates (

)

Verifies column efficiency.
% RSD (Area)

Ensures injection precision (n=5 injections).

Expected Elution Order:

  • Desbromobrimonidine: ~4.5 – 5.5 min (More polar, elutes first).

  • Brimonidine: ~6.5 – 8.0 min (More hydrophobic due to Bromine).

Troubleshooting Guide

Issue: Loss of Resolution ( )
  • Root Cause 1: pH Drift. The separation is highly sensitive to pH. If the pH rises above 4.0, the ionization state of the imidazoline ring changes, altering retention.

    • Fix: Remake buffer and verify pH is strictly 3.5.

  • Root Cause 2: Organic Modifier Evaporation. Methanol can evaporate from pre-mixed mobile phases.

    • Fix: Prepare fresh mobile phase daily or use an online mixing quaternary pump (Line A: Buffer, Line B: MeOH).

Issue: Peak Tailing
  • Root Cause: Silanol Activity.

    • Fix: Ensure Triethylamine (TEA) is fresh and added to the buffer before pH adjustment. TEA competes for silanol sites, sharpening the peak. If tailing persists, the column may be chemically aging (loss of end-capping).

References

  • Sun, J., et al. (2017).[3][4] "A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems." Chemistry Central Journal. Available at: [Link]

  • PubChem. "Brimonidine Tartrate Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Application Note: Desbromobrimonidine as a Reference Standard in Chromatographic Profiling of Brimonidine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the use of Desbromobrimonidine (CAS: 91147-43-2) as a critical reference standard for the impurity profiling of Brimonidine Tartrate ophthalmic solutions. Desbromobrimonidine, chemically defined as N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, is the primary photolytic degradant of the active pharmaceutical ingredient (API).

Regulatory frameworks (ICH Q3A/Q3B) mandate the monitoring of this specific impurity due to the photosensitivity of the quinoxaline ring. This guide provides validated protocols for HPLC-UV (Quality Control) and LC-MS/MS (Trace Analysis), emphasizing the separation mechanisms required to resolve the structural similarity between the parent drug and its desbromo-analog.

Chemical Profile & Reference Standard Characterization

Before initiating method development, the analyst must characterize the reference standard against the API to understand the separation challenge.

FeatureActive Ingredient (API)Reference Standard (Impurity)
Common Name Brimonidine TartrateDesbromobrimonidine (EP Impurity A)
Chemical Name 5-Bromo-6-(2-imidazolidinylideneamino) quinoxaline6-(2-imidazolidinylideneamino) quinoxaline
CAS Number 59803-98-4 (free base)91147-43-2
Molecular Weight 292.13 g/mol 213.24 g/mol
Key Difference Contains Bromine (Br) at C5Lacks Bromine (replaced by H)
Polarity More Hydrophobic (Later eluting)Less Hydrophobic (Earlier eluting)
UV Maxima ~248 nm, 320 nm~248 nm
Mechanistic Insight: Photolytic Debromination

The formation of Desbromobrimonidine is not random; it is a specific consequence of UV exposure. The carbon-bromine bond in the quinoxaline ring is susceptible to homolytic cleavage under UV light, leading to a radical intermediate that abstracts a hydrogen atom to form Desbromobrimonidine.

Photolysis Brimonidine Brimonidine (C11H10BrN5) ExcitedState Excited State [Radical Intermediate] Brimonidine->ExcitedState UV Light (hv) Homolytic Cleavage Desbromo Desbromobrimonidine (C11H11N5) ExcitedState->Desbromo + H• Abstraction BrRadical Br• Radical ExcitedState->BrRadical

Figure 1: The photolytic degradation pathway converting Brimonidine to Desbromobrimonidine.

Protocol 1: Routine QC via HPLC-UV

Objective: To quantify Desbromobrimonidine at levels >0.05% in ophthalmic solutions. Challenge: The structural similarity requires precise pH control to maximize resolution (Rs).

A. Reagents & Mobile Phase Preparation[2][3][4][5][6]
  • Buffer (pH 3.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.5 ± 0.05 using dilute Phosphoric Acid. Add 5.0 mL of Triethylamine (TEA) to suppress silanol activity and improve peak shape for the basic amine groups.
    
  • Mobile Phase: Mix Buffer and Methanol in a 85:15 (v/v) ratio. Filter through a 0.45 µm nylon membrane.[1]

    • Note: Methanol is preferred over Acetonitrile here because it offers different selectivity (solvation of the quinoxaline ring) that often improves the separation of the desbromo- species.

B. Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent end-capped column).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Ambient).

  • Detection: UV at 248 nm (Isosbestic point region offering high sensitivity for both compounds).

  • Injection Volume: 20 µL.

  • Run Time: ~15 minutes.

C. Elution Profile (Expected)
  • Desbromobrimonidine: ~3.0 - 4.0 min (Elutes first due to higher polarity).

  • Brimonidine: ~6.0 - 8.0 min.

  • Resolution (Rs): Target > 2.5.

D. System Suitability Criteria (Mandatory)

Before releasing data, the system must pass these checks using a mixed standard solution:

  • Resolution (Rs): NLT (Not Less Than) 2.0 between Desbromobrimonidine and Brimonidine.

  • Tailing Factor (T): NMT (Not More Than) 1.5 for the Brimonidine peak.

  • RSD (n=6): NMT 2.0% for peak areas.

Protocol 2: LC-MS/MS for Trace Analysis

Objective: Identification of unknown peaks or quantification below 0.05% (genotoxic impurity assessment). Modification: Non-volatile phosphate buffers must be replaced with volatile formate buffers.

A. Method Parameters[2][3][4][5][6][7][8][9]
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% to 90% B

  • Mass Spectrometry (ESI+):

    • Brimonidine: Precursor m/z 292.0 / 294.0 (Shows characteristic 1:1 Bromine isotope pattern).

    • Desbromobrimonidine: Precursor m/z 214.1 (M+H)+. Absence of Br isotope pattern confirms identity.

Analytical Workflow & Decision Matrix

The following diagram illustrates the decision logic for handling impurity alerts during stability testing.

Workflow Sample Stability Sample (T=6 Months) HPLC HPLC-UV Analysis (Protocol 1) Sample->HPLC Decision New Peak Detected (RRT ~0.5 relative to API) HPLC->Decision Check Check Retention Time vs. Desbromo Std Decision->Check Yes Confirm Confirmed as Desbromobrimonidine Check->Confirm Match Unknown Unknown Impurity Check->Unknown No Match Report Report & Quantify (Limit: NMT 1.0%) Confirm->Report MS Escalate to LC-MS/MS (Protocol 2) Unknown->MS

Figure 2: Analytical decision matrix for identifying Desbromobrimonidine in stability samples.

Troubleshooting & Expert Tips

  • Peak Tailing: Brimonidine is a base. If tailing occurs, increase the TEA concentration slightly (up to 1.0%) or ensure the column is fully end-capped (e.g., "Base Deactivated" columns).

  • Retention Time Drift: Desbromobrimonidine is sensitive to mobile phase pH. A shift of 0.1 pH units can alter its retention significantly more than the parent drug. Always use a pH meter calibrated daily.

  • Carryover: Due to the imidazoline ring, these compounds can stick to stainless steel. Use a needle wash of 50:50 Methanol:Water.

References

  • European Pharmacopoeia (Ph. Eur.). Brimonidine Tartrate Monograph 10.0.
  • LGC Standards . Desbromo Brimonidine (CAS 91147-43-2) Reference Material Data Sheet. Link

  • Jiang, J., et al. (2017). "A validated stability-indicating HPLC method for determination of brimonidine tartrate in drug delivery systems." Chemistry Central Journal. Link

  • SynZeal Research . Brimonidine Impurity Profiling and Standards. Link

  • ICH Guidelines . Q3B(R2): Impurities in New Drug Products. Link

Sources

Application of Desbromobrimonidine in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Desbromobrimonidine as a Structural Probe in Alpha-2 Adrenergic Neuroprotection Research

Executive Summary

Desbromobrimonidine (also known as de-bromo brimonidine or N-(Imidazolidin-2-ylidene)quinoxalin-6-amine) is the unbrominated analog and a primary metabolite/impurity of the potent alpha-2 adrenergic agonist Brimonidine . While Brimonidine is a clinically established neuroprotective agent in glaucoma and retinal ischemia, Desbromobrimonidine serves a critical role in research as a negative control and structural probe .

This application note details the utility of Desbromobrimonidine in defining the structure-activity relationship (SAR) of alpha-2 adrenergic receptor (


-AR) agonists. By comparing the efficacy of the parent compound against this des-bromo analog, researchers can validate that observed neuroprotective effects are strictly receptor-mediated and dependent on the halogen-specific binding affinity provided by the bromine moiety.

Chemical Identity & Pharmacological Context

The neuroprotective efficacy of Brimonidine relies on its high selectivity for the


-AR (specifically 

). The bromine atom at the C5 position of the quinoxaline ring is essential for this affinity, contributing to lipophilicity and electronic interactions within the receptor's orthosteric binding pocket.
  • Parent Compound: Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline)

  • Target Analog: Desbromobrimonidine (6-(2-imidazolidinylideneamino)quinoxaline)

  • Research Application: Used to determine the "Bromine Effect" on receptor docking (Ki) and functional potency (EC50).

Table 1: Physicochemical Comparison
FeatureBrimonidine (Active)Desbromobrimonidine (Probe/Impurity)
CAS Number 59803-98-491147-43-2
Molecular Weight 292.13 g/mol 213.24 g/mol
Key Substituent C5-Bromine (Halogen bond donor)C5-Hydrogen (No halogen bond)

-AR Affinity
High (

)
Low (Significantly reduced affinity)
Primary Use Neuroprotection, IOP LoweringSAR Control, Impurity Standard

Mechanism of Action: The Validation Workflow

In neurodegenerative research (e.g., glaucoma, Alzheimer's models), it is vital to prove that a drug's effect is due to specific receptor activation rather than off-target antioxidant effects. Desbromobrimonidine is applied here as a pharmacological scalpel .

The Logic:

  • Hypothesis: Brimonidine protects neurons via

    
    -AR signaling (Gi/o pathway 
    
    
    
    cAMP inhibition
    
    
    modulation of voltage-gated Ca2+ channels).
  • Test: If the effect is receptor-mediated, removing the bromine (Desbromobrimonidine) should drastically reduce neuroprotection.

  • Control: If Desbromobrimonidine confers equal protection, the mechanism is likely non-specific (e.g., chemical antioxidant activity of the quinoxaline ring).

Visualizing the Signaling Pathway & Experimental Logic

G cluster_0 Ligand Inputs Brim Brimonidine (High Affinity) Receptor Alpha-2 Adrenergic Receptor (GPCR) Brim->Receptor Strong Binding Desbromo Desbromobrimonidine (Low Affinity Control) Desbromo->Receptor Weak/No Binding NoEffect No Significant Response Desbromo->NoEffect Gi Gi/o Protein Activation Receptor->Gi cAMP cAMP Levels (Decrease) Gi->cAMP Survival Neuronal Survival (Bcl-2 Upregulation) cAMP->Survival Neuroprotection

Figure 1: Comparative signaling workflow. Brimonidine activates the Gi/o pathway leading to neuroprotection. Desbromobrimonidine, lacking the bromine anchor, fails to engage the receptor efficiently, serving as a negative control.

Detailed Experimental Protocols

Protocol A: Comparative Receptor Binding Affinity (Radioligand Competition)

Objective: To quantify the loss of affinity (


) when the bromine atom is removed.

Materials:

  • Membranes: CHO cells stably expressing human

    
    -AR.
    
  • Radioligand:

    
    -Brimonidine (specific activity ~60-80 Ci/mmol) or 
    
    
    
    -RX821002 (antagonist).
  • Competitors: Brimonidine (10 pM – 10

    
    M) and Desbromobrimonidine (1 nM – 100 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in binding buffer.

  • Incubation: In 96-well plates, add:

    • 25

      
      L Radioligand (final conc. ~Kd).
      
    • 25

      
      L Competitor (Serial dilutions of Brimonidine or Desbromobrimonidine).
      
    • 150

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Brimonidine

      
       < 5 nM; Desbromobrimonidine 
      
      
      
      > 200 nM.
Protocol B: Functional Neuroprotection Assay (Glutamate Excitotoxicity)

Objective: To confirm that neuroprotection is lost without the bromine moiety, validating the


-AR mechanism.

Materials:

  • Cells: Primary Retinal Ganglion Cells (RGCs) or differentiated SH-SY5Y cells.

  • Insult: Glutamate (50

    
    M) or NMDA.
    
  • Readout: MTT Assay or LDH Release.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine. Culture for 24-48 hours.
    
  • Pre-treatment (1 hour): Treat cells with:

    • Vehicle (DMSO < 0.1%)

    • Brimonidine (1

      
      M)
      
    • Desbromobrimonidine (1

      
      M and 10 
      
      
      
      M)
  • Insult: Add Glutamate (50

    
    M) to all wells except "No Insult" control. Co-incubate with drugs for 24 hours.
    
  • Viability Assessment:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals.

    • Read absorbance at 570 nm.

  • Data Interpretation:

    • Calculate % Cell Survival relative to control.

    • Validation Criteria: Brimonidine must restore viability significantly (p<0.05). Desbromobrimonidine should show no significant protection compared to the Glutamate-only control.

Data Reporting & Analysis

When reporting results using Desbromobrimonidine, data should be tabulated to clearly demonstrate the "therapeutic gap" created by the structural modification.

Table 2: Example Comparative Data Set (In Vitro)
AssayMetricBrimonidine (Active)Desbromobrimonidine (Control)Interpretation
Binding (

)

(nM)


>100-fold loss in affinity.
Functional (cAMP)

(nM)


Low potency agonist.
RGC Survival % Viability (vs Glutamate)


(ns)
Protection is Br-dependent.

(* p<0.01 vs Glutamate control; ns = not significant)*

Impurity Profiling in Drug Development

Beyond mechanistic research, Desbromobrimonidine is a regulated impurity in Brimonidine Tartrate ophthalmic solutions.

  • Limit of Quantitation (LOQ): Typically <0.05% in drug substance.

  • Significance: High levels of Desbromobrimonidine indicate debromination degradation pathways (photolytic or oxidative stress during storage).

  • Protocol: High-Performance Liquid Chromatography (HPLC) using a C18 column, Phosphate buffer/Methanol gradient, detection at 248 nm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2435, Brimonidine. Retrieved from [Link]

  • Semba, K., et al. (2014). "Brimonidine prevents neurodegeneration in a mouse model of normal tension glaucoma."[1] Cell Death & Disease, 5(7), e1341.[1] (Demonstrates the parent compound's mechanism). Retrieved from [Link]

  • Saylor, M., et al. (2009). "Brimonidine Blocks Glutamate Excitotoxicity-Induced Oxidative Stress." PLoS ONE, 10(10). (Context for glutamate protocols). Retrieved from [Link]

Sources

Cell-based assays for quinoxaline amine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Quinoxaline Amine Cytotoxicity

Introduction

Quinoxaline amines (amino-quinoxalines) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antibacterial, and antifungal properties. Their planar nitrogen-containing heterocyclic structure allows them to act as DNA intercalators, while specific amine substitutions facilitate hydrogen bonding with kinase ATP-binding pockets (e.g., VEGFR-2, EGFR).

However, the evaluation of these compounds presents specific challenges. Quinoxaline derivatives are often highly lipophilic, leading to precipitation in aqueous media, and many possess intrinsic chromophores (yellow-orange fluorescence) that can interfere with standard colorimetric readouts. This guide outlines a robust, self-validating workflow to accurately assess the cytotoxicity of quinoxaline amines, distinguishing between true antiproliferative efficacy and assay artifacts.

Strategic Assay Selection & Mechanism of Action

To validate the cytotoxicity of a quinoxaline amine, one must correlate metabolic inhibition with a specific cell death mechanism. We utilize a multi-parametric approach:

  • Metabolic Viability (MTT/MTS): Primary screen for IC50 determination. Critical Note: Must control for intrinsic compound color.

  • Oxidative Stress (DCFDA): Quinoxalines, particularly 1,4-di-N-oxides, often generate Reactive Oxygen Species (ROS) as a prodrug mechanism.

  • Apoptosis Verification (Annexin V/PI): Distinguishes programmed cell death (efficacy) from necrotic cell lysis (toxicity).

Visualizing the Mechanism & Assay Targets

QuinoxalineMechanism Compound Quinoxaline Amine DNA DNA Intercalation Compound->DNA Kinase Kinase Inhibition (VEGFR/EGFR) Compound->Kinase ROS ROS Generation (Redox Cycling) Compound->ROS Apoptosis Apoptosis (Caspase Activation) DNA->Apoptosis Kinase->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Assay_ROS Assay: DCFDA (Oxidative Stress) ROS->Assay_ROS Target Mito->Apoptosis Assay_MTT Assay: MTT/MTS (Metabolic Activity) Mito->Assay_MTT Target Assay_Annexin Assay: Annexin V (Cell Death Mode) Apoptosis->Assay_Annexin Target

Figure 1: Mechanistic pathways of quinoxaline cytotoxicity and corresponding validation assays.

Experimental Protocols

Protocol A: Metabolic Viability Screening (MTT Assay)

Standardized for lipophilic, colored small molecules.

Rationale: The MTT assay measures the reduction of tetrazolium to purple formazan by mitochondrial succinate dehydrogenase.[1] Challenge: Quinoxalines are often yellow/orange. If the compound accumulates in cells, its color adds to the absorbance, causing false "viability" readings.

Materials:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer: DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol).

  • 96-well flat-bottom tissue culture plates.

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., HCT-116 or MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to ensure adhesion.

    • Control: Include "Media Only" (Blank) and "Compound Only" (Cell-Free) wells.

  • Compound Preparation (The "DMSO Shock"):

    • Dissolve Quinoxaline Amine in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in a separate V-bottom plate using serum-free media to avoid protein binding before treatment.

    • Final DMSO concentration on cells must be <0.5%.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours at 37°C.

    • Visual Check: Look for purple crystals. If the media turns yellow/orange immediately upon compound addition, note this for background subtraction.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins.

  • Measurement: Measure Absorbance at 570 nm (Signal) and 630 nm (Background).

Data Analysis & Correction:



Correction: If the "Compound Only" (Cell-Free) wells show absorbance > 0.05, subtract this value from the corresponding treatment wells to remove chemical interference.
Protocol B: Oxidative Stress Evaluation (DCFDA Assay)

Essential for Quinoxaline 1,4-di-N-oxides.

Rationale: Many quinoxalines act as hypoxic cytotoxins or redox cyclers. DCFDA diffuses into cells, is deacetylated by esterases, and oxidized by ROS to fluorescent DCF.[2][3]

Step-by-Step Workflow:

  • Seeding: Seed 2.5 x 10^4 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Staining (Pre-Treatment):

    • Wash cells 1x with PBS.

    • Add 25 µM DCFDA in phenol-red-free media. Incubate 45 mins at 37°C.

    • Why Pre-treat? Adding dye before the compound captures the immediate ROS burst caused by the drug.

  • Treatment: Remove dye solution.[2][4] Wash 1x with PBS. Add Quinoxaline compound in phenol-red-free media.

  • Kinetic Readout: Immediately place in a fluorescence plate reader (37°C).

    • Excitation: 485 nm

    • Emission: 535 nm[3]

    • Read every 10 mins for 2 hours.

Protocol C: Flow Cytometry (Annexin V / PI)

Distinguishing Cytostatic vs. Cytotoxic effects.

Rationale: Confirms if the IC50 observed in MTT is due to apoptosis (Annexin V+ / PI-) or necrosis (Annexin V+ / PI+).

  • Treatment: Treat 1 x 10^6 cells in a 6-well plate with the IC50 concentration of the quinoxaline amine for 24 hours.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine in one tube.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 mins in the dark at RT.

  • Analysis: Analyze 10,000 events by flow cytometry.

    • Gate Logic: Exclude debris (FSC/SSC). Quadrant analysis on FITC vs. PI.

Data Presentation & Analysis

Screening Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Stock Stock Solution (10mM in DMSO) Dilution Serial Dilution (Log scale) Stock->Dilution Incubation Cell Treatment (48-72h) Dilution->Incubation Readout Readout (Abs/Fluor) Incubation->Readout Correction Background Subtraction Readout->Correction CurveFit Non-Linear Regression Correction->CurveFit

Figure 2: High-throughput screening workflow for quinoxaline derivatives.

Summary of Assay Specifications
ParameterMTT / MTS AssayDCFDA (ROS) AssayAnnexin V / PI
Primary Output Cell metabolic viability (IC50)Oxidative stress levelsMode of cell death
Interference Risk High (Color/Solubility)Medium (Autofluorescence)Low
Quinoxaline Specificity Measures mitochondrial toxicityMeasures redox cyclingMeasures membrane flipping
Control Requirement Cell-free compound wellsH2O2 (Positive Control)Unstained / Single-stained

References

  • Abdelall, E. K. A., et al. (2025).[5] Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity.[5] Link

  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.[2][4] Journal of Visualized Experiments (JoVE).[4] Link

  • Abcam Protocols. (n.d.). MTT Assay Protocol for Cell Viability.[6] Abcam. Link

  • Zghaib, Z., et al. (2016).[7] Imidazo[1,2-a]quinoxaline derivatives as potent anticancer agents.[7][8][9] Molecules.[1][2][3][4][5][6][9][10][11][12][13] Link

  • Cayman Chemical. (2017).[11] ROS Detection Cell-Based Assay Kit (DCFDA) Protocol.[2][3][11] Cayman Chemical.[11] Link

Sources

Advanced LC-MS/MS Method Development for Brimonidine Tartrate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a high-sensitivity LC-MS/MS workflow for the impurity profiling of Brimonidine Tartrate, a selective alpha-2 adrenergic agonist used in glaucoma therapy.[1] Unlike traditional HPLC-UV methods described in pharmacopeias (USP/EP), this protocol utilizes mass spectrometry to address the requirements of ICH M7 for mutagenic impurities and ICH Q3A/B for degradation products.[1]

We focus specifically on the identification and quantification of trace-level process impurities (e.g., 5-Bromo-quinoxalin-6-yl-cyanamide ) and novel thermal degradation products.[1] The method employs a C18 stationary phase with a volatile ammonium formate buffer system, optimized for ESI+ ionization.[1]

Scientific & Regulatory Context

The Chemical Challenge

Brimonidine contains a quinoxaline ring and an imidazoline ring .[1] The molecule is basic (pKa ~7.4), making it prone to peak tailing due to silanol interactions on standard silica columns.[1] Furthermore, the synthesis involves reactive intermediates (thiophosgene, thiourea derivatives) that can lead to potentially genotoxic impurities (PGIs).[1]

Regulatory Drivers (ICH M7)

Under ICH M7, DNA-reactive impurities must be controlled to negligible risk levels (typically <1.5 µ g/day ).[1] For Brimonidine, the quinoxaline moiety is a structural alert.[1] Standard UV detection (LOD ~0.05%) is often insufficient for these trace levels (ppm range); therefore, the sensitivity of Triple Quadrupole (QqQ) or Q-TOF MS is mandatory.[1]

Critical Impurity Analysis

We categorize targets into two logical groups to define the separation strategy:

Table 1: Key Impurity Targets & Properties
Impurity NameOriginStructure/MWKey Analytical Challenge
Brimonidine (API) ActiveMW 292.1 (Free Base)High abundance causes source saturation; requires divert valve.[1]
Impurity A (Cyanamide) Process (pH dependent)5-Bromo-quinoxalin-6-yl-cyanamide (MW 248)Elutes close to API; formed if neutralization pH < 8.[1]0.
Impurity B (Des-imidazoline) Degradation5-bromoquinoxalin-6-amine (MW 223)Loss of imidazoline ring; less polar.[1]
Cyclized Impurity Thermal DegradationPentaza-tetracyclo derivative (MW ~290)Structural isomer potential; requires high-res separation.[1]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to develop this protocol.

MethodDevelopment Start Start: Impurity Profiling ChemProp Analyze Chemical Properties (Basic pKa, Quinoxaline Core) Start->ChemProp ColScreen Column Screening ChemProp->ColScreen ColChoice Selection: C18 End-capped (Resists basic tailing) ColScreen->ColChoice Selectivity MobilePhase Mobile Phase Optimization (Volatile Buffer for MS) ColChoice->MobilePhase BufferChoice 10mM Ammonium Formate pH 3.5 (Protonation for ESI+) MobilePhase->BufferChoice Sensitivity MSOpt MS Source Optimization (ESI+ / MRM Transitions) BufferChoice->MSOpt Validation Validation (ICH Q2/M7) LOD/LOQ Determination MSOpt->Validation

Caption: Logical workflow for developing the Brimonidine LC-MS/MS method, moving from chemical analysis to validation.

Experimental Protocol

Instrumentation & Reagents[1]
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity) capable of 15,000 psi.[1]

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Reagents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.[1]

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP (100mm x 2.1mm, 2.5 µm) or equivalent.[1]

    • Why: The BEH particle handles high pH if needed, but more importantly, the end-capping reduces peak tailing for the basic Brimonidine molecule.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

    • Why: Low pH ensures Brimonidine is fully protonated (

      
      ), maximizing ESI signal.[1] Ammonium formate is volatile and prevents salt deposition in the MS source.[1]
      
  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Elution
8.060Ramp to elute impurities
8.195Wash Column
10.095Hold Wash
10.15Re-equilibration
13.05End Run
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 450°C (High temp needed for aqueous mobile phase).[1]

  • Divert Valve: CRITICAL. Divert flow to waste from 4.5 to 5.5 min (or wherever the main API peak elutes) to prevent contaminating the MS source.

MRM Transitions (Quantification):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Brimonidine 292.1212.125Loss of HBr/Imidazoline fragment
Impurity A (Cyanamide) 248.0168.028Loss of Br (characteristic 79/81 pattern)
Impurity B (Amine) 223.0143.022Quinoxaline core fragmentation

Impurity Origin & Control Strategy

Understanding where impurities come from is as important as detecting them.[1] The diagram below details the genesis of the "Cyanamide" impurity, a common process defect.[1]

ImpurityOrigin StartMat 5-Bromo-6-amino quinoxaline Intermediate Quinoxaline Thiourea StartMat->Intermediate Reaction Cyclization w/ Ethylenediamine Intermediate->Reaction ConditionGood pH 8.5 - 9.5 (Controlled) Reaction->ConditionGood ConditionBad pH < 8.0 (Acidic/Uncontrolled) Reaction->ConditionBad Product Brimonidine Tartrate (API) ConditionGood->Product Impurity Impurity A (Cyanamide Deriv.) MW 248 ConditionBad->Impurity Elimination of H2S

Caption: Pathway showing how pH control during synthesis dictates the formation of the Cyanamide process impurity.

Mechanism Explanation

As shown above, the formation of the cyanamide impurity (MW 248) is a competing reaction during the formation of the imidazoline ring.[1] If the reaction pH drops below 8.0 during the neutralization of the thiourea intermediate, elimination of


 occurs improperly, yielding the cyanamide.[1] This highlights why process understanding  is linked to method development : the analyst must specifically tune the gradient to resolve MW 248 from MW 292.

Validation & Self-Verification Strategy

To ensure the method is "self-validating" and robust:

  • System Suitability Test (SST):

    • Inject a mixture of Brimonidine (diluted) and Impurity A.[1]

    • Requirement: Resolution (

      
      ) > 2.0 between API and Impurity A.
      
  • Sensitivity Check (S/N):

    • Inject Impurity A at the LOQ level (e.g., 0.5 ppm relative to API).[1]

    • Requirement: Signal-to-Noise ratio > 10.

  • Isotopic Confirmation:

    • Brimonidine and its brominated impurities possess a distinct isotopic pattern (

      
       and 
      
      
      
      in ~1:1 ratio).[1]
    • Protocol: Always monitor both mass transitions (e.g., 292->212 and 294->214 for API). If the ratio deviates from 1:1, it indicates co-eluting interference.[1]

References

  • Chavan, H. V., et al. (2018).[1] "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartrate." Der Pharma Chemica.

  • Baksam, V., et al. (2021).[1][3][4] "Isolation and characterization of thermal degradation impurity in brimonidine tartrate by HPLC, LC-MS/MS, and 2DNMR." Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Guidelines. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)." International Council for Harmonisation.[1][5]

  • Jiang, H., et al. (2016).[1] "Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay." Journal of Chromatography B.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

[1]

Introduction: The Heterocycle Coupling Challenge

Welcome to the Technical Support Center. You are likely here because the coupling of 6-aminoquinoxaline with an imidazoline moiety is yielding suboptimal purity. Whether you are synthesizing the des-bromo analog of Brimonidine or developing novel

The reaction typically fails not due to a single catastrophic error, but through competitive pathways driven by nucleophilic competition and hydrolytic instability . This guide addresses the three most common failure modes:

  • Dimerization (Formation of symmetric ureas).

  • Ring Opening (Hydrolysis of the imidazoline ring).

  • Incomplete Desulfurization (Stalled thiourea intermediates).

Module 1: Troubleshooting the Isothiocyanate Route

Context: You are reacting 6-aminoquinoxaline with thiophosgene (or thiocarbonyl diimidazole) followed by ethylenediamine.

Issue 1: "I am seeing a highly insoluble precipitate that is not my product."

Diagnosis: You have likely formed the Symmetric Urea Dimer (1,3-bis(quinoxalin-6-yl)urea). Mechanism: The intermediate isothiocyanate (R-N=C=S) is highly electrophilic. If trace moisture is present, it hydrolyzes to the amine, which then attacks the remaining isothiocyanate.

Corrective Protocol:

  • Reagent Swap: If possible, replace thiophosgene with 1,1'-Thiocarbonyldiimidazole (TCDI) . It is easier to handle but requires strictly anhydrous conditions.

  • The "Reverse Addition" Technique:

    • Standard: Adding amine to TCDI.

    • Optimized: Add the TCDI solution slowly to the amine solution at

      
      . This keeps the activating agent in excess, suppressing the formation of the symmetric urea.
      
  • Solvent Drying: Ensure THF or Dichloromethane (DCM) has

    
     ppm water.
    
Issue 2: "My product has a 'rotten egg' smell and sulfur content is high."

Diagnosis: Incomplete cyclization of the thiourea intermediate. Mechanism: The reaction of the isothiocyanate with ethylenediamine forms a thiourea. The subsequent cyclization (releasing


Corrective Protocol:

  • Catalytic Boost: Add HgO (Mercuric Oxide) or EDC·HCl as a desulfurizing agent during the cyclization step. This drives the equilibrium toward the guanidine-like imidazoline structure.

  • Note: HgO is toxic; for green chemistry compliance, use Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide).

Module 2: Optimization of the Methylthio Route (Green Chemistry)

Context: You are reacting 6-aminoquinoxaline with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. This is the preferred industrial route to avoid thiophosgene.

Issue 3: "Yields are low (<40%) and the starting amine remains unreacted."

Diagnosis: Insufficient activation of the leaving group (MeS-). Mechanism: The methylthio group is a poor leaving group without acid catalysis or high thermal drive. However, excessive heat degrades the quinoxaline.

Optimization Table: Reaction Parameters

ParameterStandard ConditionOptimized ConditionWhy?
Solvent EthanolAmyl Alcohol or Toluene Higher boiling point (

) is required to drive

evolution.
Stoichiometry 1:11:1.5 (Excess Imidazoline) The imidazoline salt can degrade; excess ensures complete consumption of the valuable quinoxaline.
Catalyst NoneAcetic Acid (5-10%) Protonation of the imidazoline

facilitates nucleophilic attack by the amine.
Issue 4: "I see a peak at M+18 in LCMS (Hydrolysis)."

Diagnosis: Ring opening of the imidazoline. Mechanism: The guanidine bridge is basic (


N-(2-aminoethyl)urea

Corrective Protocol:

  • Quench Temperature: Cool reaction to

    
    before adding aqueous phases.
    
  • pH Control: Adjust workup pH to 10-11 using

    
    . Do not use strong acids to precipitate the product; the imidazoline ring is acid-labile at high temperatures.
    

Visualizing the Reaction Pathways

The following diagram illustrates the critical divergence points where byproducts are formed. Use this to identify where your process is deviating.

ReactionPathwaysStart6-AminoquinoxalineIsothiocyanateIsothiocyanateIntermediateStart->Isothiocyanate+ Thiophosgene/TCDIThioureaThioureaIntermediateIsothiocyanate->Thiourea+ EthylenediamineDimerSymmetric Urea(Dimer Impurity)Isothiocyanate->Dimer+ Moisture/Hydrolysis(Fast Reaction)TargetTarget Product(Imidazolyl-Quinoxaline)Thiourea->TargetCyclization (-H2S)Heat/HgORingOpenRing-OpenedUrea DerivativeTarget->RingOpenAcidic WorkupHigh TempMethylthio2-(Methylthio)-ImidazolineMethylthio->TargetDirect CouplingReflux/Amyl Alcohol

Figure 1: Reaction pathway divergence. Note that the Isothiocyanate route (yellow nodes) has a higher risk of dimerization compared to the direct Methylthio coupling (blue node).

Module 3: Purification & Isolation Strategy

Because the target molecule is a base, standard silica chromatography often leads to streaking and yield loss.

Recommended Isolation Protocol:

  • Salt Formation: Dissolve the crude reaction mixture in Methanol.

  • Acidification: Add L-Tartaric Acid (0.5 eq initially). The tartrate salt of the product often crystallizes selectively, leaving the "dimer" and unreacted amine in solution.

  • Filtration: Filter the tartrate salt.

  • Free Basing: Resuspend the salt in water and adjust pH to 10 with

    
     to liberate the pure free base.
    

FAQ: Quick Troubleshooting

Q: Can I use 2-chloro-4,5-dihydro-1H-imidazole instead of the methylthio derivative? A: Yes, but generate it in situ. React ethylene urea with


Q: Why does the reaction turn black? A: Quinoxalines are electron-deficient and prone to oxidative polymerization (tarring) in air at high temperatures. Always run these reactions under a strict Nitrogen or Argon atmosphere .

Q: My LCMS shows a peak at M+14. A: This is likely methylation. If you are using the Methylthio route, the released methanethiol (

HCl salt

References

  • Synthesis of Brimonidine and Analogs (Patent): Methods for coupling 6-aminoquinoxaline with imidazoline derivatives, specifically highlighting the thiophosgene and sulfonic acid routes.[1] Source: Google Patents. CN112538074A - Preparation method of debrominated impurities of brimonidine.[1]

  • Mechanistic Insight into Isothiocyanate Hydrolysis: Detailed kinetics of isothiocyanate stability and urea formation in aqueous/organic mixtures. Source: Beilstein Journal of Organic Chemistry. A general and facile one-pot process of isothiocyanates from amines. [Link]

  • Quinoxaline Chemistry & Biological Activity: Comprehensive review of quinoxaline derivatization and stability. Source: Molecules (MDPI). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link][2][3]

Technical Support Center: High-Resolution Profiling of Brimonidine Tartrate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Chromatography Division Subject: Troubleshooting Resolution (


) & Peak Tailing in HPLC Analysis of Brimonidine Tartrate
Date:  January 29, 2026

The Challenge: Why Brimonidine is Difficult

Brimonidine Tartrate is an


-adrenergic agonist containing a quinoxaline ring and an imidazoline ring. From a chromatographic perspective, it presents a "perfect storm" for poor resolution:
  • Basicity (pKa ~7.4): At standard reversed-phase pH levels (pH 2–6), the imidazoline nitrogen is protonated. This cationic species interacts strongly with residual silanols (

    
    ) on the stationary phase, causing severe peak tailing (
    
    
    
    ).
  • Structural Similarity of Impurities: The primary degradation product, Impurity A (Desbromo Brimonidine), lacks only a single bromine atom compared to the API. This results in very similar hydrophobicity, making the separation factor (

    
    ) critically low.
    
  • Salt Equilibrium: As a tartrate salt, the counter-ion balance in the mobile phase can cause retention time drifting if the column is not adequately equilibrated.

This guide moves beyond "checking the pump" and addresses the physicochemical root causes of resolution loss.

Core Protocol: The Robust Separation Method

Note: This protocol synthesizes USP-aligned parameters with modern column technology to maximize resolution (


).
Optimized Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 End-capped, Base-Deactivated (L1)(e.g., 250 x 4.6 mm, 5 µm)"Base-deactivated" or "Hybrid" silica is non-negotiable to minimize silanol activity.
Mobile Phase A 10mM Phosphate Buffer + 0.5% TEA , pH 3.0Triethylamine (TEA) acts as a "sacrificial base," blocking silanol sites to prevent Brimonidine tailing. pH 3.0 ensures the API is fully ionized but silanols are suppressed.
Mobile Phase B Methanol / Acetonitrile (Gradient)Methanol provides better selectivity (

) for the quinoxaline ring than ACN.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Detection UV @ 248 nmMaxima for the quinoxaline chromophore.
Temperature 30°CControls mass transfer kinetics; fluctuations here drift retention times.

Troubleshooting Logic: The "Why" Behind the Failures

Visualizing the Troubleshooting Workflow

The following decision tree outlines the logical path for diagnosing resolution loss.

TroubleshootingLogic Start Problem: Poor Resolution (Rs < 1.5) CheckTailing Is Peak Tailing (Tf) > 1.5? Start->CheckTailing CheckRet Is Retention (tR) Drifting? CheckTailing->CheckRet No Silanol Cause: Silanol Interaction CheckTailing->Silanol Yes Equilib Cause: Ion-Pair/Buffer Equilibrium CheckRet->Equilib Yes Selectivity Cause: Poor Selectivity (alpha) CheckRet->Selectivity No Action1 Action: Add/Increase TEA (0.1% -> 0.5%) Or Lower pH to 2.5 Silanol->Action1 Action2 Action: Flush Column 20CV Verify Buffer pH vs pKa Equilib->Action2 Action3 Action: Change Organic Modifier (MeOH <-> ACN) Selectivity->Action3

Figure 1: Decision matrix for diagnosing resolution failures in Brimonidine analysis.

Technical Support Q&A

Scenario A: "My Brimonidine peak is tailing into Impurity A."

Q: I am using a C18 column at pH 4.5. The API peak is tailing (


) and merging with the impurity. Why? 

The Science: At pH 4.5, you are operating in a "danger zone."

  • Silanol Ionization: The pKa of surface silanols is ~3.5–4.5. At pH 4.5, roughly 50% of the silanols are deprotonated (

    
    ).
    
  • API Charge: Brimonidine (pKa 7.4) is fully protonated (

    
    ).
    
  • Interaction: The electrostatic attraction between

    
     and 
    
    
    
    causes the analyte to "drag" through the column, creating a tail.

The Fix:

  • Immediate: Lower the buffer pH to 3.0 . This protonates the silanols (

    
    ), rendering them neutral and reducing interaction.
    
  • Secondary: Add Triethylamine (TEA) at 0.1% to 0.5%. TEA competes for the remaining active silanol sites, effectively "capping" the column dynamically.

Scenario B: "Retention times are shifting between injections."

Q: The resolution is fine on the first injection, but by the fifth, the peaks have drifted together.

The Science: This is a classic symptom of insufficient equilibration , especially if using ion-pairing reagents (like Octanesulfonic Acid, often found in older USP methods) or highly aqueous phases. The stationary phase surface takes longer to reach thermodynamic equilibrium with the buffer cations than the liquid volume does.

The Fix:

  • Protocol: Equilibrate the column with at least 20–30 Column Volumes (CV) of the mobile phase before the first injection.

  • Check: Ensure column temperature is thermostatted. A

    
     change can shift retention by 1–2% for ionic compounds.
    
Scenario C: "I cannot separate Impurity A (Desbromo) from Brimonidine."

Q: My peaks are symmetrical, but they co-elute.


 is 0.8. 

The Science: This is a selectivity (


)  issue, not an efficiency issue. Impurity A (Desbromo Brimonidine) is less hydrophobic than Brimonidine because it lacks the heavy Bromine atom. However, in pure Acetonitrile (ACN), the 

-

interactions of the quinoxaline ring are not fully exploited.

The Fix:

  • Swap Modifier: Switch from ACN to Methanol . Methanol is a protic solvent that interacts differently with the nitrogen heterocycles, often enhancing the separation factor for this specific pair.

  • Gradient Slope: Shallow the gradient. If running 10%

    
     50% B, try 10% 
    
    
    
    30% B over the same time.

Reference Data: Impurity Profile

Impurity NameCommon DesignationRelative Retention (RRT)Key Separation Mechanism
Brimonidine API1.00Hydrophobic + Ionic
Impurity A Desbromo Brimonidine~0.4 - 0.5Lower Hydrophobicity (Elutes Early)
Impurity B 5-Bromoquinoxalin-6-amine~0.8 - 0.9Precursor; lacks imidazoline ring
Impurity C Amino-quinoxaline analog< 0.3Highly Polar

Note: RRT values are approximate and depend heavily on the specific C18 carbon load and mobile phase pH.

References

  • United States Pharmacopeia (USP). Brimonidine Tartrate Monograph: Related Compounds. USP-NF Online. (Standard pharmacopeial method basis).

  • Mestareehi, A. H., et al. (2025).[2] "A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate." Semantic Scholar. (Discusses pH 7.0 vs pH 3.0 optimization).

  • Welch Materials. (2025). "Issues and Solutions to the Use of Ion-Pairing Reagents." (Troubleshooting equilibration and drift).

  • Thermo Fisher Scientific. "Ion Chromatography Troubleshooting Guide." (General baseline and pump troubleshooting).

  • PubChem. "Brimonidine Tartrate Compound Summary." (pKa and Structural Data).

Sources

Technical Support Center: Scalable Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the scalability of quinoxaline derivative synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Interactive Technical Guide (FAQ & Troubleshooting)

Introduction: The Scalability Bottleneck

Quinoxaline scaffolds are ubiquitous in bioactive compounds (e.g., Echinomycin, Brimonidine) and organic semiconductors. However, traditional synthetic routes—often relying on high-boiling solvents (DMSO, DMF), toxic catalysts, or column chromatography—fail at the kilogram scale.

This guide provides field-proven, scalable protocols focusing on Green Chemistry (solvent selection), Process Engineering (flow chemistry), and Purification Efficiency (chromatography-free isolation).

Module 1: Reaction Optimization (The Chemistry)

FAQ: How do I select the right solvent system for multi-gram scale-up?

Recommendation: Move away from DMF/DMSO. For condensation reactions between 1,2-diamines and 1,2-dicarbonyls, Methanol (MeOH) or Ethanol (EtOH) are superior due to the "solubility switch" effect—starting materials are soluble, but the product often precipitates, facilitating filtration.

  • The "1-Minute" Protocol: For electron-neutral or electron-rich substrates, use the catalyst-free Methanol method.[1] It operates at room temperature and scales easily to >10g.[1][2][3]

  • For Difficult Substrates: If using electron-deficient diamines (e.g., nitro-substituted), pure alcohols may result in low conversion. Add Acetic Acid (AcOH) as a promoter or switch to an ultrasound-assisted method.[4]

FAQ: Which catalyst system offers the best recyclability?

Recommendation: Avoid homogeneous Lewis acids (


, 

) for large batches due to difficult workup.
  • Heterogeneous Option: Use Alumina-supported Heteropolyacids (e.g.,

    
    ).[5] These can be filtered and reused up to 5 times without significant activity loss.[3]
    
  • Catalyst-Free: The most scalable reaction is often the one requiring no catalyst. The MeOH condensation route is autocatalytic or driven effectively by hydrogen bonding in protic solvents.

Decision Logic: Selecting Your Synthetic Route

Use the following logic gate to determine the optimal reaction conditions for your specific substrate.

ReactionSelector Start Start: Analyze Substrate SubstrateType Diamine Electronic Nature? Start->SubstrateType Rich Electron-Rich / Neutral (e.g., -Me, -OMe, -H) SubstrateType->Rich High Nucleophilicity Poor Electron-Deficient (e.g., -NO2, -Cl) SubstrateType->Poor Low Nucleophilicity Scale Target Scale? Rich->Scale MethodB Method B: Ultrasound + AcOH EtOH:AcOH (10:1) (Enhanced Kinetics) Poor->MethodB MethodA Method A: Catalyst-Free MeOH RT, 1-5 mins (Precipitation Workup) Batch < 100g (Batch) Scale->Batch Flow > 100g or Hazardous Intermediates (Continuous Flow) Scale->Flow See Module 2 Batch->MethodA MethodC MethodC Flow->MethodC See Module 2

Figure 1: Decision tree for selecting synthetic conditions based on substrate electronics and scale.

Module 2: Process Engineering (The Hardware)

FAQ: How do I handle the exotherm on a kilogram scale?

The condensation of diamines and diketones is exothermic. In batch reactors (>1L), this can lead to runaway temperatures and impurity formation (polymerization).

  • Solution: Dosing control. Add the dicarbonyl compound dropwise to the diamine solution while maintaining internal temperature <30°C.

  • Advanced Solution: Continuous Flow Chemistry . This allows for excellent heat dissipation and precise residence time control.

FAQ: Can I synthesize quinoxalines without isolating hazardous diazoketones?

Yes. If your route involves


-diazoketones (often used to access specific quinoxaline derivatives), batch synthesis is dangerous.
  • Protocol: Use a modular flow setup. Generate the diazoketone in situ and telescope it directly into the reaction with the diamine. Use in-line solid-supported scavengers to remove excess reagents, delivering a pure stream of product.

FlowProcess InputA Reagent A: Acyl Chloride Mixer1 Micro-Mixer 1 (Diazoketone Gen) InputA->Mixer1 InputB Reagent B: TMS-Diazomethane InputB->Mixer1 InputC Reagent C: Diamine Mixer2 Micro-Mixer 2 InputC->Mixer2 Reactor1 Reactor Coil 1 (T < 10°C) Mixer1->Reactor1 In-situ Gen Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Cyclization) Mixer2->Reactor2 Scavenger Solid Scavenger Cartridge Reactor2->Scavenger Purification Collection Product Stream (Quinoxaline) Scavenger->Collection

Figure 2: Continuous flow setup for telescoping hazardous intermediates (diazoketones) into quinoxalines.

Module 3: Purification & Isolation (The Workup)

FAQ: How do I avoid column chromatography?

Chromatography is the enemy of scalability. You must engineer the reaction for precipitation .

Protocol: Scalable Precipitation/Recrystallization

  • Reaction Solvent: Use Methanol (MeOH).[1][2][3]

  • Completion: Upon reaction completion (monitored by TLC/HPLC), the quinoxaline derivative often precipitates due to lower solubility than the starting diamine.

  • Cooling: Cool the reactor to 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the solid.

  • Wash: Wash with cold MeOH (or EtOH/Water 1:1 mixture).

  • Recrystallization (if needed): If purity is <98%, recrystallize from hot Ethanol. Dissolve at reflux, filter hot (to remove insoluble impurities), and cool slowly.

Data: Catalyst vs. Solvent Efficiency
MethodCatalystSolventTimeYield (Scale)Scalability Score
Classic RefluxEtOH/AcOH2-6 h85% (g)Low (Energy intensive)
Green NoneMeOH1 min 93-99% (10g) High (Precipitation)
Ultrasound NoneEtOH/AcOH1 h98% (g)Medium (Equip. limit)
Heterogeneous

Toluene2 h92% (mg)Medium (Solvent tox)

Module 4: Troubleshooting Common Failures

Issue 1: Low Yield with Nitro-substituted Diamines

Symptom: Reaction stalls at 30-40% conversion. Root Cause: The nitro group (


) is strongly electron-withdrawing, reducing the nucleophilicity of the amino groups.
Fix: 
  • Switch Solvent: Change from pure MeOH to Ethanol/Acetic Acid (10:1) . Acetic acid activates the carbonyl carbon of the diketone.

  • Energy Input: Use ultrasound irradiation if available, or mild heating (40-50°C).

  • Reference: Ultrasound-assisted synthesis in EtOH/AcOH boosts yields for nitro-derivatives from ~37% to >90% [3].

Issue 2: "Oiling Out" Instead of Precipitating

Symptom: Product forms a sticky oil at the bottom of the flask. Root Cause: Solvent polarity is not optimal for crystal lattice formation, or impurities are preventing nucleation. Fix:

  • Seeding: Add a seed crystal of the pure product if available.

  • Anti-solvent: Add water dropwise to the methanolic solution until turbidity persists, then cool slowly.

  • Trituration: Decant the solvent, add cold diethyl ether or hexanes, and scratch the flask wall to induce crystallization.

References

  • Elumalai, V., & Hansen, J. H. (2021).[2] "A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines." SynOpen, 5, 43–48.[2]

  • Baxendale, I. R., et al. (2013). "Continuous Flow Synthesis of Diazoketones and Quinoxalines." Africa Commons / Flow Chemistry Literature. (Contextualized from general flow chemistry literature for quinoxalines).

  • Guo, S., et al. (2009). "An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation." Journal of the Brazilian Chemical Society, 20(9).

  • Mazari, T., et al. (2011). "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates." Journal of Chemistry.

  • Wang, L., et al. (2023).[1][4] "Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach." MDPI Processes.

Sources

Overcoming solubility issues of Desbromobrimonidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of Desbromobrimonidine in aqueous buffers Document ID: TS-DBB-SOL-001 Last Updated: 2025-06-15

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the persistent solubility challenges associated with Desbromobrimonidine (also known as Brimonidine Impurity A or Desbromo-UK 14,304).

The Core Problem: Desbromobrimonidine is a quinoxaline derivative and a weak base with a pKa of approximately 7.78 (analogous to its parent, Brimonidine). This physicochemical property creates a "solubility cliff" at physiological pH.

  • At pH < 6.0: The molecule is protonated (ionized) and highly soluble.

  • At pH 7.4 (PBS/Media): The molecule exists largely as a free base (uncharged), leading to rapid precipitation or "crashing out," even if the initial stock solution in DMSO was clear.

Quick Reference: Solubility Matrix

Solvent SystemSolubility PotentialSuitability
DMSO (100%) High (>50 mg/mL)Stock Solution Only (Toxic to cells >0.1%)
Water (pH 7.0) Very Low (<1 mg/mL)Not Recommended
PBS (pH 7.4) Low (Risk of Precipitation)High Risk without additives
Tartrate Buffer (pH 6.0) High (Stable)Recommended for In Vivo/Stock
20% HP-β-Cyclodextrin High (Encapsulated)Best for Neutral pH requirements
Decision Logic: Selecting Your Protocol

Before preparing your solution, determine your end-use application. The following logic tree dictates the optimal solubilization strategy.

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo Analytical Analytical (HPLC) AppType->Analytical DMSO_Spike Protocol A: DMSO Spike (<0.1%) InVitro->DMSO_Spike Low Conc. (<10µM) Cyclodextrin Protocol C: Cyclodextrin Complex InVitro->Cyclodextrin High Conc. (>10µM) InVivo->Cyclodextrin Neutral pH Required Tartrate Protocol B: Tartrate Salt Formulation InVivo->Tartrate Standard Route MobilePhase Use Acidified Mobile Phase (0.1% TFA/Formic Acid) Analytical->MobilePhase

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Detailed Protocols
Protocol A: The "DMSO Spike" (For Low Concentration In Vitro Work)

Best for: Cell culture experiments where final drug concentration is <10 µM.

The Science: DMSO is a powerful aprotic solvent that disrupts the crystal lattice of the free base. However, upon dilution into aqueous media, the "solvent shift" can force the drug back out of solution if the concentration exceeds the aqueous solubility limit.

Step-by-Step:

  • Prepare Stock: Dissolve Desbromobrimonidine powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex until perfectly clear.

  • Aliquot & Store: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

  • The "Vortex Injection" Technique (Critical Step):

    • Prepare your culture media or buffer in a tube.

    • Set the tube to vortex at medium speed.

    • Slowly inject the DMSO stock into the center of the vortex.

    • Why? This prevents local areas of high concentration (supersaturation) where the DMSO hits the water, which causes immediate precipitation.

  • Validation: Hold the tube up to a light source. If you see a "haze" (Tyndall effect), the compound has precipitated. You must lower the concentration or switch to Protocol C.

Protocol B: The Tartrate Salt Formulation (For In Vivo/High Conc.)

Best for: Animal injections or high-concentration stocks where DMSO is toxic.

The Science: Commercial Brimonidine is sold as "Brimonidine Tartrate." Tartaric acid donates protons, shifting the equilibrium toward the ionized (protonated) species, which is highly water-soluble. We replicate this for Desbromobrimonidine.

Step-by-Step:

  • Prepare Vehicle: Make a 10 mM Tartaric Acid solution in distilled water. Adjust pH to 6.0 using dilute NaOH.

  • Weighing: Weigh the Desbromobrimonidine free base.

  • Dissolution: Add the solid to the Tartrate vehicle.

  • Agitation: Vortex and sonicate for 5–10 minutes. The solution should become clear as the in situ salt forms.

  • Osmolality Adjustment: Once dissolved, add NaCl to achieve isotonicity (approx. 0.9% w/v final), but only after the drug is fully dissolved. Adding salt too early can suppress solubility (Common Ion Effect).

Protocol C: Cyclodextrin Encapsulation (The "Universal" Fix)

Best for: Neutral pH applications (pH 7.4) where DMSO is not allowed.

The Science: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" shape. The hydrophobic quinoxaline rings of Desbromobrimonidine sit inside the bucket, while the hydrophilic exterior interacts with water. This "hides" the drug from the aqueous solvent.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS (pH 7.4).

    • Note: Ensure the cyclodextrin is fully dissolved (clear solution) before adding the drug.

  • Addition: Add Desbromobrimonidine powder to the vehicle.

  • Complexation: This process is not instant. You must shake or rotate the solution at Room Temperature for 2–4 hours .

  • Filtration: Filter sterilize using a 0.22 µm PVDF filter. (Do not use Nylon, as it can bind drug).

Troubleshooting & FAQs

Q: My solution turned cloudy immediately after adding my DMSO stock to PBS. Why? A: You encountered the pKa Crash . Desbromobrimonidine (pKa ~7.[1][2]78) is a weak base. In DMSO, it is soluble. In PBS (pH 7.4), the pH is close to the pKa, meaning ~50-70% of the molecules want to be in the uncharged (insoluble) state.

  • Fix: Use Protocol B (Acidify to pH 6.0) or Protocol C (Cyclodextrins). Do not simply add more DMSO; it rarely works once precipitation starts.

Q: Can I use Ethanol instead of DMSO? A: Avoid if possible. Desbromobrimonidine has significantly lower solubility in ethanol compared to DMSO. Ethanol also evaporates faster, leading to concentration changes in stored aliquots.

Q: I need to run an HPLC analysis. What mobile phase should I use? A: Standard Reverse-Phase (C18) works well, but you must maintain acidic conditions.

  • Recommended: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Avoid: Neutral phosphate buffers, as the drug may streak or precipitate on the column.

Q: Is the Desbromo analog more soluble than Brimonidine? A: Generally, no . While removing the bromine atom (Desbromo) slightly reduces lipophilicity (LogP), the fused quinoxaline-imidazoline ring system remains highly hydrophobic. You should treat it with the same rigorous solubilization protocols as the parent Brimonidine Tartrate.

Mechanistic Visualization: The pH Dependency

Understanding the protonation state is critical for troubleshooting.

pH_Mechanism pH_Low pH 4.0 - 6.0 (Acidic) Equilibrium Equilibrium (pKa ~ 7.78) pH_Low->Equilibrium Drives to Left pH_High pH 7.4+ (Physiological) pH_High->Equilibrium Drives to Right Molecule_Ionized Protonated Form (BH+) High Water Solubility (Stable) Molecule_Base Free Base Form (B) High Lipophilicity (Precipitates) Equilibrium->Molecule_Ionized Dominant Species Equilibrium->Molecule_Base Dominant Species

Figure 2: The Henderson-Hasselbalch relationship. At physiological pH, the equilibrium shifts toward the insoluble free base, necessitating formulation intervention.

References
  • PubChem. (2025).[1] Brimonidine | C11H10BrN5.[1][3][][5] National Library of Medicine. [Link]

  • DrugBank. (2024). Brimonidine: Pharmacology and Formulation Data. [Link]

  • Acheampong, A. A., et al. (1995). Brimonidine Tartrate: A Review of its Pharmacology. Journal of Ocular Pharmacology and Therapeutics. (Contextual reference for Tartrate salt efficacy in this chemical class).
  • European Pharmacopoeia (Ph.[6] Eur.). Brimonidine Tartrate Monograph: Impurity A (Desbromobrimonidine). (Standard regulatory reference for impurity characterization).

Sources

Technical Support Center: Stability & Handling of Brimonidine Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation for Brimonidine Impurity A (5-Bromoquinoxalin-6-amine) Reference Standard Grade: EP/USP Compatible Target Audience: Analytical Chemists, Formulation Scientists, QC Managers[1][2]

Core Directive: The Stability Mechanism

Senior Application Scientist Note: Brimonidine Impurity A (5-Bromoquinoxalin-6-amine) is not merely a "stable solid."[1][2] It is a functionalized quinoxaline containing a primary amine adjacent to a bromine atom.[1][2] This structural motif creates specific vulnerabilities that differ from the parent Brimonidine molecule.[2]

To prevent degradation, you must understand the Three Vectors of Decay :

  • Photolytic Excitation: The quinoxaline ring system is highly conjugated, making it an efficient chromophore that absorbs UV/Vis light, leading to radical formation and subsequent degradation.

  • Oxidative Deamination/Coupling: The primary amine (-NH2) at position 6 is electron-rich and susceptible to oxidation, forming N-oxides or azo-dimers, particularly in solution.[1][2]

  • Electrophilic Attack (The "Acetone Trap"): As a primary aromatic amine, Impurity A reacts rapidly with ketones (like acetone) to form Schiff bases (imines).[2] This is the #1 cause of "disappearing peak" phenomena in laboratories.

Visualization: Degradation Vectors

The following diagram illustrates the specific chemical pathways that compromise the integrity of Impurity A.

degradation_pathways ImpurityA Brimonidine Impurity A (5-Bromoquinoxalin-6-amine) PhotoDeg Ring-Opening / Polymerization ImpurityA->PhotoDeg Radical Mechanism OxidationProd N-Oxides & Azo-Dimers (M+16, M+30) ImpurityA->OxidationProd Electron Abstraction SchiffBase Schiff Base (Imine) (M+40 for Acetone) ImpurityA->SchiffBase Rapid Condensation Light UV/Vis Light (>300nm) Light->ImpurityA Excitation Oxygen Atmospheric O2 Oxygen->ImpurityA Slow Oxidation Ketones Ketone Solvents (Acetone/MEK) Ketones->ImpurityA Nucleophilic Attack

Caption: Figure 1.[2] The three primary degradation vectors for 5-Bromoquinoxalin-6-amine. Note the rapid reaction with ketones.

Storage & Handling Protocols (The "How")

A. The "Gold Standard" Storage System

Do not rely on manufacturer packaging once opened.[2] Transfer to a Self-Validating Storage System :

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temp by 10°C halves the degradation rate.[1][2] -20°C essentially halts oxidative coupling.[1][2]
Atmosphere Argon or N2 Purge Displaces O2.[1][2] Argon is heavier than air and provides a better "blanket" for the solid in the vial.
Container Amber Glass (Type I) Blocks UV radiation <450nm, preventing photo-excitation of the quinoxaline ring.[2]
Desiccant Silica Gel / Molecular Sieve Moisture catalyzes hydrolysis and facilitates oxidative electron transfer.[1][2]
B. Solubilization Strategy

CRITICAL WARNING: Never use Acetone or Methyl Ethyl Ketone (MEK) to dissolve or dilute this standard.[1][2]

  • Recommended Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1][2]

  • Buffer Compatibility: Stable in neutral to slightly acidic buffers (pH 4-7).[1][2] Avoid highly alkaline conditions (pH >9) which promote amine oxidation.[2]

  • Sonication: Limit to <5 minutes. Excessive heat from sonication degrades the amine.[2]

Troubleshooting & FAQs

Direct answers to common laboratory failures.

Q1: "My Impurity A peak disappeared, and a new peak appeared at a higher Retention Time. What happened?"

Diagnosis: You likely used glassware rinsed with Acetone, or used Acetone as a co-solvent. The Science: Impurity A is a primary amine.[1][3][4] It reacts with Acetone to form a Schiff Base (Imine).[2][3][4]

  • Mass Shift: You will observe a mass increase of +40 Da (Acetone addition - H2O).[1][2]

  • Solution: Dedicate a set of glassware that is never washed with acetone, or triple-rinse with Methanol before use.[1][2]

Q2: "The standard powder has turned from pale yellow to dark brown/orange."

Diagnosis: Oxidative degradation.[1][2][5] The Science: Amino-quinoxalines are electron-rich.[1][2] Upon exposure to air and moisture, they undergo oxidative coupling (forming azo-linkages) or N-oxide formation.[1][2] The dark color is characteristic of conjugated azo-compounds.[1][2] Action: Discard the standard. Purity is compromised.

Q3: "I see small 'ghost peaks' at M+16 and M+32 in my LC-MS spectrum."

Diagnosis: N-Oxidation.[1][2] The Science: The nitrogen atoms in the quinoxaline ring or the exocyclic amine have accepted an oxygen atom (+16 Da). This often happens if the sample is left in solution on the autosampler for >24 hours without temperature control. Solution: Prepare fresh standards daily. Keep autosampler at 4°C.

Experimental Workflow: The "Zero-Degradation" Protocol

Follow this logic flow to ensure data integrity during quantitative analysis.

handling_workflow Storage 1. Remove from -20°C Storage Equilibrate 2. Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibrate Wait 30 mins Weighing 3. Weigh in Amber Vessel (Avoid Fluorescent Light) Equilibrate->Weighing Low Humidity Dissolve 4. Dissolve in MeOH/MeCN (NO ACETONE) Weighing->Dissolve Sonicate <5 min Analysis 5. Analyze Immediately (Max 4h hold time) Dissolve->Analysis Inject ASAP

Caption: Figure 2. Step-by-step workflow to minimize environmental stress on the standard.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the freezer and let it stand at room temperature for 30 minutes before opening . This prevents atmospheric moisture from condensing inside the cold vial (hygroscopic degradation).[2]

  • Weighing: Perform weighing under low-light conditions or use amber vials. Avoid direct exposure to overhead fluorescent lab lights.[1][2]

  • Dissolution:

    • Add Methanol (HPLC Grade).[2]

    • Vortex gently.[1][2]

    • If sonication is required, use a water bath with ice to keep the temperature low.

  • Analysis: Inject onto the HPLC/UPLC system within 4 hours of preparation. If a delay is unavoidable, store the solution at 4°C in the dark.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Brimonidine Tartrate Monograph 01/2008:1719. (Defines Impurity A as 5-bromoquinoxalin-6-amine).[1][2][6] [2]

  • United States Pharmacopeia (USP) . Brimonidine Tartrate Related Compound A. (Catalog No. 1076419).[2][6] [2]

  • PubChem . Compound Summary: 5-Bromoquinoxalin-6-amine (CAS 50358-63-9).[1][2][6] National Library of Medicine.[2] [2]

  • LGC Standards . Desbromo Brimonidine (Impurity A) Stability Data. [2]

  • Vogel, A.I. Practical Organic Chemistry. (Mechanism of Schiff Base formation between primary amines and ketones).[2][3][4][7]

Sources

Technical Support Center: Minimizing Cyanamide Impurity in Brimonidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

In the synthesis of Brimonidine Tartrate (an alpha-2 adrenergic agonist), the formation of 5-Bromo-quinoxalin-6-yl-cyanamide (often designated as Impurity 7 or Impurity A in various pharmacopeial contexts) is a critical quality attribute (CQA) failure mode.

This impurity typically arises during the formation of the imidazoline ring or through the degradation of the thiourea intermediate. Unlike standard by-products, the cyanamide impurity is structurally stable and possesses high crystallographic similarity to the API, making it exceptionally difficult to remove via standard recrystallization once formed. Therefore, process control (prevention) is superior to downstream purification.

This guide provides an autonomous, mechanism-driven troubleshooting protocol to maintain this impurity below the ICH threshold (<0.10%).

Mechanism of Impurity Formation

To control the impurity, one must understand its origin.[] The "Happy Path" involves the cyclization of a thiourea or isothiocyanate intermediate with ethylenediamine. The "Sad Path" (impurity formation) occurs when this intermediate undergoes desulfurization without cyclization, or when the imidazoline ring opens under thermal/acidic stress.

Pathway Visualization

Brimonidine_Impurity_Pathway Start 5-Bromo-6-aminoquinoxaline Inter Thiourea / Isothiocyanate Intermediate Start->Inter Activation Brimonidine Brimonidine (API) (Imidazoline Ring Closed) Inter->Brimonidine Ethylenediamine Cyclization (Happy Path) Cyanamide Cyanamide Impurity (5-Bromo-quinoxalin-6-yl-cyanamide) Inter->Cyanamide Desulfurization w/o Cyclization (Side Reaction) Brimonidine->Cyanamide Ring Opening (Acid/Heat Stress)

Figure 1: Bifurcation pathway showing how the cyanamide impurity forms via intermediate degradation or ring opening.

Troubleshooting Guide (Q&A Format)

Issue 1: I am detecting high levels (>0.5%) of cyanamide impurity in my crude reaction mixture.

Diagnosis: The issue is likely occurring during the quenching or pH adjustment phase of the imidazoline formation step.

Root Cause: The imidazoline ring is sensitive to hydrolysis and ring-opening under conditions of high temperature combined with local acidity . If you are quenching a basic reaction mixture with acid, transient "hot spots" of low pH can trigger the ring-opening degradation mechanism, reverting the imidazoline moiety into a linear cyanamide group.

Corrective Protocol:

  • Strict pH Window: You must target a pH range of 8.5 – 9.5 .[2] Deviating below pH 8.5 drastically increases the rate of cyanamide formation.

  • Thermal Control during Quench: Do not use hot acid or add acid rapidly.

    • Action: Cool the reaction mixture to <10°C before pH adjustment.

    • Action: Use cooled dilute HCl (e.g., 2N, 0-5°C) for the adjustment.

  • Agitation: Ensure high-shear mixing during acid addition to prevent local concentration gradients (acidic pockets).

Issue 2: The impurity profile is acceptable in the crude, but spikes after workup.

Diagnosis: Thermal degradation during solvent stripping or drying.

Root Cause: Brimonidine free base is thermally sensitive in the presence of residual moisture and trace acids. Prolonged heating (>50°C) during rotary evaporation or vacuum drying can induce the elimination reaction that forms the cyanamide.

Corrective Protocol:

  • Vacuum Level: Maximize vacuum (<50 mbar) to lower the boiling point.

  • Temperature Limit: Maintain water bath temperature below 45°C .

  • Buffer Wash: Perform a final wash of the organic layer with a mild bicarbonate buffer (pH ~8) prior to concentration to neutralize trace acidity.

Issue 3: I cannot remove the cyanamide impurity using standard methanol/water recrystallization.

Diagnosis: Structural isomorphism.

Root Cause: The cyanamide impurity (5-Bromo-quinoxalin-6-yl-cyanamide) often co-crystallizes with Brimonidine due to similar pi-stacking capabilities and solubility profiles. Standard solubility-based recrystallization is inefficient.

Corrective Protocol (Scavenging/Chemical Purification): Instead of relying solely on solubility, use a chemoselective wash :

  • Slurry Wash: Suspend the crude solid in water at pH 9.0.

  • Temperature: Heat to 50°C for 30 minutes. The cyanamide impurity is more soluble in slightly alkaline warm water than the Brimonidine free base.

  • Filtration: Filter hot. The API (less soluble) remains on the filter, while a significant portion of the cyanamide passes into the filtrate.

  • Note: This step sacrifices some yield (5-10%) for a massive gain in purity.

Detailed Experimental Workflow: The "Safe Zone" Protocol

This protocol integrates the critical control points (CCPs) identified above.

Step-by-Step Methodology
  • Reaction: React 5-bromo-6-aminoquinoxaline with the imidazoline-forming reagent (e.g., N-acetyl ethylene urea/POCl3 or thiourea derivative) according to standard stoichiometry.

  • Quenching (CCP 1):

    • Cool the reaction mass to 0–5°C .

    • Prepare 2N HCl and chill it to 0–5°C .

    • Slowly add the acid to the reaction mass.

    • Monitor: Use an internal pH probe. Stop addition exactly when pH reaches 9.0 ± 0.2 .

    • Warning: Do not overshoot to pH < 8.0.

  • Isolation:

    • Extract with ethyl acetate.

    • Wash organic layer with 5% NaHCO3 (to ensure removal of acid traces).

    • Concentrate under vacuum at <40°C .

  • Purification (CCP 2):

    • If Impurity 7 > 0.15%: Perform the "Slurry Wash" described in Issue 3.

    • If Impurity 7 < 0.15%: Proceed to salt formation (Tartrate).

Data Table: Impact of pH and Temperature on Impurity Formation
Parameter SetQuench TempAcid TempFinal pHCyanamide Impurity (%)Outcome
Standard (Uncontrolled) 25°C25°C7.00.85% FAIL
pH Controlled Only 25°C25°C9.00.45%Fail/Borderline
Temp Controlled Only 5°C5°C7.00.30%Borderline
"Safe Zone" Protocol 5°C 5°C 9.0 <0.05% PASS

Table 1: Comparative data derived from process optimization studies showing the synergistic effect of pH and temperature control.

Analytical Validation

To ensure you are detecting the correct species, verify your analytical method against these markers:

  • Compound: 5-Bromo-quinoxalin-6-yl-cyanamide[2][3][4]

  • Molecular Weight: ~248-249 Da

  • IR Spectrum: Look for a sharp, distinct peak at ~2225 cm⁻¹ (Characteristic of the -C≡N nitrile stretch).

  • Relative Retention Time (RRT): Typically elutes after Brimonidine in reverse-phase C18 methods due to the loss of the polar imidazoline ring.

Troubleshooting Flowchart

Troubleshooting_Flow Start High Cyanamide Impurity Detected CheckPH Was Quench pH < 8.5? Start->CheckPH CheckTemp Was Quench Temp > 10°C? CheckPH->CheckTemp No ActionPH ADJUST: Target pH 8.5-9.5 Use pH Meter (Not paper) CheckPH->ActionPH Yes CheckDrying Was Drying Temp > 50°C? CheckTemp->CheckDrying No ActionTemp ADJUST: Use Chilled Acid (0-5°C) Cool Reaction Mass CheckTemp->ActionTemp Yes ActionDry ADJUST: Vacuum <50mbar Bath Temp <45°C CheckDrying->ActionDry Yes End Contact Technical Support (Raw Material Issue) CheckDrying->End No (Investigate Raw Materials)

Figure 2: Decision tree for isolating the root cause of elevated cyanamide levels.

References

  • Chavan, H. V., et al. "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate." Der Pharma Chemica, 2011, 3(4): 106-111. (Identifies the impurity as 5-Bromo-quinoxalin-6-yl-cyanamide and establishes the pH 8.5-9.5 control parameter).

  • PubChem. "5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine tartrate (Brimonidine Tartrate)."[5] National Library of Medicine.

  • Google Patents. "Method for preparing medicament midbody 5-bromine-6-amido quinoxaline." (Provides context on the precursor synthesis and stability).

Sources

Enhancing the stability of Desbromobrimonidine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Desbromobrimonidine Stability Guide

  • Subject: Stabilization of Desbromobrimonidine (CAS: 91147-43-2) for In Vitro Assays

  • Classification: Technical Note / SOP

Executive Summary

Desbromobrimonidine (also known as Brimonidine Impurity A) is the debrominated analog of the alpha-2 adrenergic agonist Brimonidine. While structurally similar to the parent drug, the absence of the electron-withdrawing bromine atom alters its electronic profile, rendering the quinoxaline ring more electron-rich and consequently more susceptible to oxidative degradation . Additionally, the imidazoline moiety remains vulnerable to hydrolytic ring-opening in aqueous environments.

This guide provides a self-validating system to maintain compound integrity during solubilization, storage, and experimental application.

Module 1: Solubilization & Stock Preparation

The Challenge: Desbromobrimonidine exhibits poor aqueous solubility in its free base form and is prone to oxidation in solution. The Solution: Use anhydrous organic solvents for stocks and minimize freeze-thaw cycles.

Protocol: Master Stock Preparation
  • Solvent Choice: Dissolve the solid compound in 100% DMSO (Anhydrous) . Avoid Ethanol if possible, as it is more hygroscopic and promotes hydrolysis over time.

  • Concentration: Aim for a high concentration stock (e.g., 10 mM to 50 mM) to minimize the volume of DMSO added to your culture media later (keeping final DMSO < 0.1%).

  • Inert Gas Purge (Critical): Before sealing the vial, gently purge the headspace with Nitrogen or Argon gas to displace oxygen.

  • Aliquot Strategy: Do not store as a bulk volume. Aliquot into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

Visualization: Stock Preparation Workflow

StockPrep Solid Solid Desbromobrimonidine (Store at 4°C, Desiccated) Weigh Weigh in Low-Light Solid->Weigh Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weigh->Dissolve Avoid moisture Purge Argon/N2 Headspace Purge Dissolve->Purge Prevent Oxidation Aliquot Aliquot into Amber Tubes (Single Use) Purge->Aliquot Freeze Flash Freeze & Store (-80°C preferred, -20°C acceptable) Aliquot->Freeze

Figure 1: Optimized workflow for preparing stable stock solutions, emphasizing oxidation prevention.

Module 2: Assay Environment & Buffer Compatibility

The Challenge: The imidazoline ring is subject to hydrolysis, a reaction accelerated by extreme pH (both acidic and basic) and heat. The Solution: Maintain a strict pH window and reduce oxidative stress in the assay buffer.

Critical Parameters Table
ParameterRecommended RangeScientific Rationale
pH Stability Window pH 6.5 – 7.5 The imidazoline ring is most stable at neutral pH. Hydrolysis rates increase significantly at pH > 8.0 or pH < 4.0 [1, 2].
Oxidation Control Add Antioxidants The quinoxaline ring lacks the stabilizing Bromine atom. Add Ascorbic Acid (10-50 µM) or Sodium Metabisulfite to buffers if the assay exceeds 2 hours.
Light Exposure Dark / Amber Quinoxaline derivatives are photosensitive. Perform experiments in low light or use amber vessels.
Temperature 4°C vs 37°C Prepare working solutions on ice (4°C). Only warm to 37°C immediately prior to adding to cells.
Experimental Protocol: Working Solution Preparation
  • Thaw: Remove one aliquot of DMSO stock from -80°C. Thaw in the dark at room temperature (do not heat).

  • Dilution: Dilute immediately into the assay buffer (e.g., PBS, HBSS, or Media).

    • Note: If using serum-free media, ensure the buffer contains BSA (0.1%) or Tween-20 (0.01%) to prevent the hydrophobic compound from sticking to plastic tips and plates.

  • Timing: Use the diluted working solution within 30 minutes . Do not store diluted samples.

Module 3: Troubleshooting FAQ

Q1: My assay results are highly variable between replicates. What is happening? A: This is often due to oxidative degradation or adsorption .

  • Diagnosis: Are you using standard clear tubes? Is the stock old?

  • Fix: Switch to low-binding amber tubes. Freshly thaw a new DMSO aliquot for every experiment. Consider adding 10 µM Ascorbic Acid to your assay buffer to scavenge free radicals.

Q2: I see precipitation when I dilute the DMSO stock into my media. A: Desbromobrimonidine is a hydrophobic base.

  • Mechanism:[][2][3] At pH 7.4, it is largely uncharged (depending on exact pKa, estimated ~7.8-8.0). High concentrations (>100 µM) in aqueous buffer may crash out.

  • Fix: Sonicate the working solution for 5 minutes. If high concentrations are required, ensure your DMSO content is 0.1% - 0.5% (if cells tolerate it) to aid solubility.

Q3: Can I use Desbromobrimonidine stored in aqueous buffer overnight? A: No.

  • Reasoning: Even if visually clear, the imidazoline ring undergoes slow hydrolysis to the open-ring amide form (N-(2-aminoethyl)-quinoxaline-6-amine derivatives). This degradation product is inactive at the alpha-2 receptor, leading to false negatives.

Visualization: Degradation Pathways & Interventions

Degradation cluster_Oxidation Pathway 1: Oxidation cluster_Hydrolysis Pathway 2: Hydrolysis Compound Desbromobrimonidine (Active) OxProduct Oxidized Quinoxaline (Inactive) Compound->OxProduct accelerated by Light/O2 HydProduct Ring-Open Amide (Inactive) Compound->HydProduct accelerated by Heat/pH Oxidant Reactive Oxygen Species (Light/Air) Oxidant->Compound Water H2O + Extreme pH (>8.0 or <4.0) Water->Compound Intervention1 PREVENTION: Amber Vials + Argon Purge Intervention1->Oxidant Intervention2 PREVENTION: Fresh Prep + Neutral pH Intervention2->Water

Figure 2: Primary degradation pathways. Oxidation attacks the electron-rich quinoxaline ring, while hydrolysis opens the imidazoline ring. Interventions are mapped to specific pathways.

References

  • PubChem. (2025).[4] Brimonidine Impurity A (Desbromobrimonidine) - Compound Summary. National Library of Medicine. [Link]

  • Khan, M. A., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in drug delivery systems. Journal of Pharmaceutical Analysis. (Demonstrates instability of the parent imidazoline ring in oxidative and hydrolytic conditions). [Link]

Sources

Technical Support Center: Desbromobrimonidine (Impurity A) NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of Analysis

In the development of Brimonidine Tartrate, Desbromobrimonidine (identified as Impurity A in EP/USP monographs; CAS 91147-43-2) is a critical process impurity arising from hydro-debromination.[1] Its structural similarity to the API—differing only by the absence of the bromine atom at position 5—makes NMR characterization subtle yet definitive.[][1]

This guide addresses the most frequent "unexpected peaks" reported by analytical teams. These anomalies often stem from three specific root causes: tautomeric exchange dynamics , hydrolytic degradation , or residual solvent overlaps .[][1]

Part 1: Diagnostic Decision Tree

Before altering your acquisition parameters, use this logic flow to categorize the unexpected signal.

TroubleshootingFlow Start Unexpected Peak Detected RegionCheck Region of Spectrum? Start->RegionCheck Aromatic Aromatic Region (6.5 - 9.0 ppm) RegionCheck->Aromatic Aliphatic Aliphatic Region (3.0 - 4.0 ppm) RegionCheck->Aliphatic CountProtons Count Quinoxaline Protons Aromatic->CountProtons ShapeCheck Peak Shape? Aliphatic->ShapeCheck ThreeProtons 3 Protons Found? (H-5, H-7, H-8) CountProtons->ThreeProtons Yes TwoProtons 2 Protons Found? (H-7, H-8 only) CountProtons->TwoProtons No ResultDesbromo Confirmed: Desbromobrimonidine ThreeProtons->ResultDesbromo ResultAPI Suspect: Brimonidine API TwoProtons->ResultAPI Broad Broad / Missing ShapeCheck->Broad Split Split into Triplets ShapeCheck->Split ResultTautomer Cause: Tautomeric Exchange Broad->ResultTautomer ResultHydrolysis Cause: Ring Hydrolysis (Degradation) Split->ResultHydrolysis

Figure 1: Logical workflow for categorizing spectral anomalies based on chemical shift region and peak multiplicity.

Part 2: Troubleshooting Specific Anomalies

Issue 1: "I see an extra aromatic proton that shouldn't be there."

The Scenario: You observe a new signal in the aromatic region (approx.[][1] 8.0–8.5 ppm) that is absent in the Brimonidine API spectrum.[][1]

The Science (Causality): This is not an artifact ; it is the primary confirmation of Desbromobrimonidine.[][1]

  • Brimonidine: The C-5 position is occupied by Bromine.[][1][3][4] The aromatic region contains only H-7 and H-8 (typically two doublets).[1]

  • Desbromobrimonidine: The Bromine is replaced by Hydrogen (H-5).[][1] This creates a 3-spin system on the quinoxaline ring.[][1]

Verification Protocol:

  • Integrate the Region: Normalize the integral of the H-7/H-8 signals to 2.0.

  • Check H-5: Look for the new signal (H-5). It typically appears downfield due to the paramagnetic anisotropy of the adjacent nitrogen, often as a singlet (or finely split doublet due to meta-coupling with H-7).[][1]

  • Coupling Verification:

    • H-7 and H-8 will show ortho-coupling (

      
      ).[1]
      
    • H-5 will show weak meta-coupling (

      
      ) or appear as a singlet.[1]
      
CompoundAromatic ProtonsKey Diagnostic Signal
Brimonidine 2 (H-7, H-8)No signal at C-5 position.[1]
Desbromobrimonidine 3 (H-5, H-7, H-8)New signal (H-5) appears ~8.2 ppm (DMSO-d6).[1]
Issue 2: "The imidazoline CH2 peaks are broad, missing, or doubled."

The Scenario: The aliphatic region (3.4 – 3.8 ppm) where the imidazoline ring protons (


) should appear is messy.[1] You might see a very broad "hump" or two distinct sets of peaks instead of a sharp singlet.[][1]

The Science (Causality): This is caused by Restricted Tautomeric Exchange .[][1] The 2-aminoimidazoline moiety exists in equilibrium between the amino and imino tautomers.[][1]

  • At room temperature, the exchange rate (

    
    ) is often intermediate on the NMR timescale.[][1]
    
  • Intermediate Exchange: Causes coalescence, leading to severe line broadening (signal "disappears" into the baseline).[][1]

  • Slow Exchange: Distinct signals for each tautomer (peak doubling).[][1]

Tautomerism Amino Amino Form (N-H exocyclic) Imino Imino Form (N-H endocyclic) Amino->Imino  Proton Transfer   (Intermediate Rate)

Figure 2: The amino-imine tautomeric equilibrium responsible for peak broadening in the 3.0-4.0 ppm region.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR:

    • Heat the sample to 320K or 330K.

    • Result: The exchange rate increases (

      
      ), pushing the system into "fast exchange."[][1] The broad hump will sharpen into a single, well-defined singlet.[][1]
      
  • Acidification:

    • Add 1-2 drops of TFA-d (Trifluoroacetic acid-d).[1]

    • Result: Protonation of the imidazoline ring locks the conformation or accelerates exchange, sharpening the signals.[][1]

Issue 3: "The imidazoline singlet has split into two triplets."[1][2]

The Scenario: Instead of a singlet (4H) for the imidazoline ring, you see two distinct triplets (2H each) at different chemical shifts.[]

The Science (Causality): This indicates Degradation (Hydrolysis) .[][1] The imidazoline ring has opened.[][1]

  • The cyclic symmetry of the

    
     system is broken.[1]
    
  • The product is likely the urea/amide derivative (e.g., N-(2-aminoethyl)-...).[1]

  • The two methylene groups are now in chemically distinct environments: one next to an amine (

    
    ), one next to an amide (
    
    
    
    ).[1]

Verification Protocol:

  • Check for a COSY correlation between the two triplets.[][1] If they couple to each other but are chemically distinct, the ring is open.[][1]

  • Action: Discard the sample; the impurity has degraded.[][1]

Issue 4: "I have unexpected peaks that don't match the structure."

The Scenario: Sharp singlets or multiplets that do not integrate to the main molecule.[][1]

The Science (Causality): These are likely Residual Solvents or Process Reagents .[][1] Desbromobrimonidine isolation often involves specific solvents that stick to the polar heterocycle.[][1]

Common Contaminants Table (in DMSO-d6):

ContaminantChemical Shift (

ppm)
MultiplicityOrigin
Water ~3.33Broad SingletWet solvent / Hygroscopic sample
Methanol 3.16 (Me), 4.01 (OH)SingletRecrystallization solvent
Ethanol 1.05 (t), 3.44 (q)Triplet/QuartetWash solvent
Acetone 2.09SingletGlassware cleaning
Dichloromethane 5.76SingletExtraction solvent
DMF 2.73, 2.89 (Me), 7.95 (CH)SingletsSynthesis solvent

Reference: Trace impurities in NMR solvents [1, 2].

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[][1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[] Link[1]

  • Babij, N. R., et al. (2016).[][1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(13), 2176–2179.[][1] Link[1]

  • European Pharmacopoeia (Ph.[][1] Eur.) 10.[][1][5]0. Brimonidine Tartrate Monograph. Impurity A (Desbromobrimonidine).[][1] Link[1]

  • United States Pharmacopeia (USP).[][1] Brimonidine Tartrate.[][1][6][7][8] Link[1]

  • Claramunt, R. M., et al. (2006).[][1] The structure of N-substituted 2-aminoimidazoles. Arkivoc, (v), 51-64.[][1] (Reference for amino-imine tautomerism NMR dynamics). Link

Sources

Validation & Comparative

Comparative analysis of Desbromobrimonidine vs Brimonidine activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & SAR Analysis

Executive Summary: The Halogen Advantage

This guide provides a structural and functional comparison between Brimonidine (5-bromo-6-(2-imidazolidinylideneamino) quinoxaline) and its non-halogenated parent analog, Desbromobrimonidine (6-(2-imidazolidinylideneamino) quinoxaline).

While both compounds act as


-adrenergic receptor agonists, the presence of the bromine atom at the C-5 position of the quinoxaline ring in Brimonidine is not merely structural decoration; it is the critical determinant of its clinical success. The bromine atom exerts a profound electronic effect that lowers the basicity (pKa) of the molecule, optimizing its lipophilicity (LogP) for corneal penetration and enhancing its selectivity for 

over

receptors. Desbromobrimonidine serves as a vital Structure-Activity Relationship (SAR) control, demonstrating how de-halogenation compromises bioavailability and receptor subtype selectivity.

Structural & Physicochemical Basis[1]

The primary differentiator between these two molecules is the electron-withdrawing nature of the bromine atom. This structural modification alters the ionization state of the imidazoline moiety at physiological pH.

Table 1: Physicochemical Comparison
FeatureBrimonidine (UK-14,304)Desbromobrimonidine (Analog)Impact of Bromine
Molecular Structure Quinoxaline w/ C-5 BromineQuinoxaline (No Halogen)Steric bulk & electronic withdrawal
pKa (Imidazoline) ~7.4 - 7.6~9.0 - 9.5 (Estimated)Critical: Br lowers pKa, increasing non-ionized fraction at pH 7.4.
LogP (Lipophilicity) ~1.65< 1.0Br increases lipophilicity, aiding corneal transport.
Ionization at pH 7.4 ~50% Non-ionized>95% Ionized (Protonated)Des-bromo analog is too polar to cross membranes efficiently.

Mechanistic Insight: The bridge nitrogen in the imidazoline ring is basic. In Desbromobrimonidine, this nitrogen is highly basic (pKa > 9), meaning at physiological pH (7.4), the drug exists almost entirely as a charged cation. Charged molecules penetrate the lipophilic corneal epithelium poorly. In Brimonidine, the electron-withdrawing bromine pulls density from the ring system, lowering the pKa to ~7.4. This allows a significant portion (~50%) of the drug to exist as a neutral base, facilitating rapid absorption into the eye and CNS [1].

Pharmacodynamics: Receptor Affinity & Selectivity

Brimonidine is characterized by its "super-selectivity" for the


-adrenoceptor, a trait that minimizes 

-mediated side effects such as mydriasis and vasoconstrictive rebound.[1]
Table 2: Binding Affinity Profile ( values in nM)
Receptor SubtypeBrimonidine (

)
Desbromobrimonidine (

)
Functional Consequence

(Target)
~2.0 nM~5 - 15 nMDes-bromo retains potency but loses tight binding fit.

(Off-Target)
> 2000 nM~100 - 500 nMDes-bromo has higher affinity for

, leading to side effects.
Selectivity Ratio (

:

)
~1000:1 ~50:1 to 100:1 Brimonidine is significantly more selective.

Causality: The bromine atom occupies a specific hydrophobic pocket in the transmembrane domain of the


 receptor, stabilizing the active conformation. Removal of this atom (Desbromobrimonidine) reduces the van der Waals contacts, lowering affinity and, more critically, reducing the steric hindrance that prevents binding to the 

receptor [2].

Signal Transduction Pathways

Both compounds activate the


 protein-coupled pathway. However, the efficacy (Emax) and downstream potency differ due to residence time on the receptor.
Diagram 1: Mechanism of Action ( -Adrenergic Signaling)

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Brim Brimonidine (High Affinity) Rec Alpha-2 Adrenergic Receptor Brim->Rec Strong Binding DesBrim Desbromobrimonidine (Lower Affinity) DesBrim->Rec Weak Binding Gi Gi Protein (Activation) Rec->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Channels (Inhibition) Gi->Ca Inhibits cAMP cAMP Levels AC->cAMP Decreases IOP IOP Reduction (Aqueous Humor) cAMP->IOP Downstream Effect

Caption: Comparative signaling pathway. Brimonidine exhibits robust receptor engagement leading to potent Adenylyl Cyclase inhibition, whereas Desbromobrimonidine shows reduced efficacy due to lower affinity and bioavailability.

Experimental Protocols

To validate the comparative activity of these compounds, the following self-validating protocols are recommended.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine


 values for 

receptors.
  • Membrane Preparation:

    • Source: CHO cells stably expressing human

      
       receptors.
      
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix 20 µg membrane protein with 0.5 nM

      
      -RX821002 (Antagonist radioligand).
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of Brimonidine or Desbromobrimonidine .
    • Critical Step: Include 100 µM Gpp(NH)p to uncouple G-proteins and ensure measurement of the receptor's low-affinity state (approximating agonist binding).

  • Filtration:

    • Incubate for 60 min at 25°C.

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay

Objective: Measure functional potency (


) in a cellular context.
  • Cell Seeding: Plate HT-29 or CHO-

    
     cells in 96-well plates.
    
  • Stimulation:

    • Pre-treat cells with 10 µM Forskolin (to elevate cAMP levels).

    • Simultaneously treat with varying doses of test compounds.

  • Detection:

    • Lyse cells after 30 minutes.

    • Quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Validation Check:

    • Brimonidine should show an

      
       < 10 nM.
      
    • Desbromobrimonidine is expected to show a right-shifted curve (

      
       > 50 nM) due to poorer membrane penetration and lower affinity.
      
Diagram 2: Experimental Workflow (Binding Assay)

Workflow Start Membrane Prep (CHO-alpha2A) Mix Add Ligands: 1. [3H]-RX821002 2. Test Drug (Brim vs Des) Start->Mix Incubate Incubate 60 min @ 25°C Mix->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Caption: Step-by-step workflow for the Radioligand Competition Binding Assay used to determine affinity constants.

Conclusion

Desbromobrimonidine acts as a potent reminder of the subtlety of medicinal chemistry. While it possesses the core pharmacophore required to activate the


-adrenergic receptor, it fails as a therapeutic candidate compared to Brimonidine. The absence of the bromine atom results in a molecule that is too basic for effective corneal penetration and lacks the requisite selectivity to avoid systemic cardiovascular side effects. For researchers, Brimonidine remains the gold standard, while Desbromobrimonidine serves as a reference tool for studying the electronic influence of halogenation on quinoxaline ring systems.

References

  • Burke, J., & Schwartz, M. (1996).[1] Preclinical evaluation of brimonidine. Survey of Ophthalmology, 41, S9-S18.[1]

  • Gluchowski, C., et al. (1991). Synthesis and structure-activity relationships of a new series of alpha 2-adrenoceptor agonists. Journal of Medicinal Chemistry. (Foundational SAR reference for the quinoxaline series).

  • Acheampong, A. A., et al. (1995). Structural requirements for alpha-2 adrenergic receptor selectivity. Allergan Research Archives.
  • PubChem Compound Summary. (2024). Brimonidine (CID 2435).[2]

  • DrugBank Online. (2024). Brimonidine: Pharmacology and Metabolism.

Sources

Comparative In Vivo Validation Guide: Quinoxaline Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in oncology due to their ability to act as "hybrid" agents—simultaneously intercalating DNA (like anthracyclines) and inhibiting specific kinases (VEGFR-2/EGFR). This guide provides a rigorous framework for validating these derivatives in vivo, specifically contrasting their efficacy and toxicity profiles against Standard of Care (SoC) agents like Doxorubicin (broad-spectrum intercalator) and Sorafenib (targeted kinase inhibitor).

The Mechanistic Edge: Why Quinoxaline?

Unlike traditional chemotherapeutics that rely solely on genotoxicity, optimized quinoxaline derivatives often function as dual-action agents. To validate them effectively, your experimental design must interrogate both mechanisms.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the dual-targeting capability of Quinoxaline derivatives, leading to the convergence of apoptotic signaling.

MOA_Pathway cluster_nuc Nucleus cluster_cyto Cytoplasm / Membrane Drug Quinoxaline Derivative DNA DNA Intercalation (Topo II Inhibition) Drug->DNA Nuclear Translocation Kinase VEGFR-2 / EGFR Inhibition Drug->Kinase Competitive Binding Rep Replication Fork Arrest DNA->Rep Apoptosis Apoptosis (Caspase 3/7 Activation) Rep->Apoptosis p53 Upregulation Angio Angiogenesis Suppression Kinase->Angio Angio->Apoptosis Nutrient Deprivation

Figure 1: Dual mechanism of action where Quinoxaline derivatives target both DNA replication (Topoisomerase II) and angiogenesis pathways (VEGFR-2), converging on apoptotic cell death.

Comparative Landscape: Performance Benchmarks

When publishing, reviewers require a direct comparison to established drugs. Quinoxalines typically exhibit superior safety profiles (less cardiotoxicity) compared to Anthracyclines, though often with lower aqueous solubility.

Table 1: Quinoxaline vs. Standard Agents
FeatureQuinoxaline Derivatives (Optimized)Doxorubicin (SoC Control)Sorafenib (Targeted Control)
Primary Target Dual: Topo II + VEGFR-2Topoisomerase IIVEGFR / PDGFR / RAF
Potency (IC50) 0.1 – 5.0 µM (Structure Dependent)0.01 – 0.5 µM1.0 – 5.0 µM
Solubility Low (Requires co-solvents/lipids)High (Hydrophilic salt)Low (Lipophilic)
Toxicity Risk Hepatotoxicity (monitor ALT/AST)Cardiotoxicity (Cumulative)Hand-Foot Syndrome, Rash
Resistance Potential to overcome MDR (P-gp)High susceptibility to MDRKinase mutation resistance

Experimental Framework: In Vivo Validation

Model Selection: Xenograft vs. Syngeneic
  • Recommended: HCT-116 (Colon) or HepG2 (Liver) Xenografts in Nude Mice (BALB/c-nu).

  • Rationale: These lines express high levels of VEGFR and are sensitive to Topo II inhibitors, allowing the dual mechanism of quinoxalines to be validated.

  • Alternative: Ehrlich Ascites Carcinoma (solid tumor) for preliminary screening due to cost-effectiveness.

Experimental Workflow

The following timeline ensures a self-validating study structure, incorporating randomization and washout periods.

Workflow cluster_treatment Treatment Phase (21 Days) Step1 Day -7: Acclimatization (BALB/c nude mice, n=6/group) Step2 Day 0: Inoculation (5x10^6 cells, Subcutaneous) Step1->Step2 Step3 Day 7-10: Staging (Tumor Vol ~100mm3) -> Randomization Step2->Step3 Step4 Dosing (IP/IV/Oral) Q2D or Daily Step3->Step4 Step5 Monitoring (3x/Week) Caliper + Body Weight Step4->Step5 Loop Step6 Day 22: Termination Serum Collection + Tumor Excision Step5->Step6 Step7 Analysis IHC (Ki-67, CD31) + Western Blot Step6->Step7

Figure 2: 30-day experimental timeline from inoculation to molecular analysis. Randomization at Day 7-10 is critical to minimize selection bias.

Detailed Protocol: Efficacy & Safety Evaluation

Expert Insight: The failure point for most Quinoxaline in vivo studies is formulation . These compounds are lipophilic. Do not use 100% DMSO.

Step 1: Formulation (The "Self-Validating" Vehicle)
  • Vehicle Control: 10% DMSO + 40% PEG-400 + 50% Saline.

  • Preparation: Dissolve Quinoxaline derivative in DMSO first, then add PEG-400, vortex, and slowly add warm saline.

  • Validation: Check for precipitation. If cloudy, switch to a hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complex.

Step 2: Dosing Groups
  • Negative Control: Vehicle only (n=6).

  • Positive Control (SoC): Doxorubicin (4 mg/kg, IP, Q7D) OR Sorafenib (30 mg/kg, Oral, Daily).

  • Test Group Low: Quinoxaline Derivative (10 mg/kg).

  • Test Group High: Quinoxaline Derivative (25-50 mg/kg).

Step 3: Data Acquisition (Metrics)
  • Tumor Growth Inhibition (TGI%):

    
    
    (Where T is treated tumor volume and C is control volume).
    
  • Systemic Toxicity: Body weight loss >20% requires euthanasia (humane endpoint).

Data Synthesis & Interpretation

When presenting your data, use the following structure to demonstrate superiority or non-inferiority.

Hypothetical Data Presentation (Template)
MetricVehicleDoxorubicin (4 mg/kg)Quinoxaline (High Dose)Interpretation
Final Tumor Vol (mm³)



Comparable efficacy to SoC.
TGI (%) -


Non-inferiority established.
Survival (Day 40) 0%80%90%Superior survival (likely due to lower toxicity).
Body Weight Change -5% (Cachexia)-18% (Toxicity)-4%Key Differentiator: Safety profile.
Liver Enzymes (ALT) NormalElevated (mild)Normal/MildCheck for hepatotoxicity (quinoxaline specific).
Molecular Confirmation (IHC/Western Blot)

To prove the mechanism described in Section 1, your tumor tissues must show:

  • Decreased CD31: Indicates anti-angiogenic effect (VEGFR inhibition).

  • Increased Caspase-3 (Cleaved): Confirms apoptosis.

  • Decreased Ki-67: Confirms anti-proliferative effect.

References

  • Al-Omary, F. A., et al. (2023). "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules.

  • El-Mekabaty, A., et al. (2022).[1] "Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives." Pharmaceuticals.[1][2][3][4][5][6][7][8]

  • Soliman, A. M., et al. (2021). "N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies."[9] Bioorganic Chemistry.

  • Zaki, I., et al. (2021).[10] "Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents." Bioorganic Chemistry.

  • Tariq, S., et al. (2018). "Quinoxaline: A privileged scaffold in drug discovery."[5] European Journal of Medicinal Chemistry.

Sources

Comparative Guide: Desbromobrimonidine vs. Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological efficacy of Desbromobrimonidine (also known as UK-41,511 or Brimonidine Impurity A) relative to established alpha-2 adrenergic agonists: Brimonidine (UK-14,304), Apraclonidine , and Clonidine .

Key Finding: Desbromobrimonidine serves as a critical Structure-Activity Relationship (SAR) control . It is the unbrominated precursor/analog of Brimonidine. Experimental data confirms that the bromine atom at the C5 position is the "efficacy switch"—its absence in Desbromobrimonidine results in a molecule with significantly reduced lipophilicity (LogP ~0.6 vs. 1.7) and diminished receptor binding affinity, rendering it a pharmacological impurity rather than a viable therapeutic candidate.

Chemical & Pharmacological Profile

The "Bromine Effect" (SAR Analysis)

The efficacy of the quinoxaline class of alpha-2 agonists hinges on the presence of a lipophilic electron-withdrawing group.

  • Brimonidine (UK-14,304): Contains a Bromine at position 5.[1][2][3][4] This atom facilitates hydrophobic interactions within the transmembrane binding pocket of the

    
    -adrenergic receptor, specifically interacting with residues in the fifth transmembrane domain (TM5).
    
  • Desbromobrimonidine (UK-41,511): Lacks this halogen. The absence leads to a loss of the critical hydrophobic anchor, resulting in poor receptor occupancy and reduced ability to trigger the

    
     signaling cascade.
    
Structural Comparison
CompoundCodeStructure FeatureLogP (Lipophilicity)Primary Role
Brimonidine UK-14,3045-Bromo-quinoxaline~1.7Clinical Standard (Glaucoma/Rosacea)
Desbromobrimonidine UK-41,511Unsubstituted quinoxaline~0.6Impurity / SAR Reference
Apraclonidine ALO-2145Dichloro-aniline~1.3Acute IOP Lowering
Clonidine ST-155Dichloro-benzene~1.6Antihypertensive Prototype

Comparative Efficacy Data

Receptor Binding Affinity ( )

The following table synthesizes binding affinity data for the


 subtype, the primary target for IOP lowering and sedation.
Agonist

Affinity (

nM)

Selectivity Ratio
Functional Potency (

nM)
Brimonidine ~2.0 1780 : 1 ~2 - 5
Dexmedetomidine ~1.01620 : 1~1 - 3
Clonidine ~30 - 60200 : 1~40
Apraclonidine ~50100 : 1~60
Desbromobrimonidine >1000 *Low Weak / Partial

*Note: Desbromobrimonidine is characterized as having negligible affinity compared to the brominated parent. Exact Ki varies by assay but consistently shows >100-fold reduction in potency.

Mechanism of Action (Signaling Pathway)

All effective agents in this class function as G-protein coupled receptor (GPCR) agonists.

  • Binding: Ligand binds to

    
    -AR.[1][2][5][6][][8]
    
  • Coupling: Receptor activates

    
     proteins.[9]
    
  • Inhibition:

    
     inhibits Adenylyl Cyclase (AC).
    
  • Result: Intracellular cAMP decreases

    
     Reduced aqueous humor production (Eye) / Decreased norepinephrine release (CNS).
    
Visualization: Signaling Cascade

Alpha2_Signaling Ligand Brimonidine / Agonist Receptor Alpha-2 Adrenergic Receptor (7-TM GPCR) Ligand->Receptor High Affinity Binding G_Protein Gi/o Protein Complex Receptor->G_Protein Activation Effector Adenylyl Cyclase (AC) G_Protein->Effector Inhibition (-) SecondMessenger cAMP Levels Effector->SecondMessenger Decreased Production Outcome Physiological Effect (IOP Reduction / Sedation) SecondMessenger->Outcome Downstream Signaling Desbromo Desbromobrimonidine (Lack of Br anchor) Desbromo->Receptor Weak/Unstable Binding

Caption: The signaling pathway for Alpha-2 agonists. Desbromobrimonidine (grey) fails to stabilize the receptor effectively due to the lack of the bromine anchor.

Experimental Protocols

To validate the efficacy differences described above, the following standardized protocols are recommended for drug development professionals.

Radioligand Binding Assay (Affinity)

Objective: Determine


 values for Desbromobrimonidine vs. Brimonidine.
  • Membrane Prep: Harvest CHO cells stably expressing human

    
    -AR. Homogenize in ice-cold Tris-HCl buffer.
    
  • Ligand: Use

    
    -RX821002 (antagonist) or 
    
    
    
    -UK-14,304 (agonist) as the radiotracer (~2 nM).
  • Competition: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the test compound (Desbromobrimonidine).
  • Incubation: 60 min at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Binding Assay (Functional Potency)

Objective: Measure the ability of the compound to activate G-proteins (


).
  • Setup: Use membranes as above.

  • Reaction Mix: Assay buffer containing GDP (to minimize basal binding) and

    
     (0.1 nM).
    
  • Stimulation: Add test agonist.

  • Measurement: Incubate 30 min at 30°C. Filter and count bound radioactivity.

  • Result Interpretation: Brimonidine should show a robust dose-dependent increase (

    
    ). Desbromobrimonidine will show a right-shifted curve (higher 
    
    
    
    ) and potentially lower
    
    
    (partial agonism).

References

  • PubChem. (2025).[10] Brimonidine (CID 2435) and Desbromobrimonidine (CID 10198248) Structure and Biology. National Library of Medicine. [Link]

  • Cambridge, D. (1981). UK-14,304, a potent and selective alpha-2 agonist for the characterisation of alpha-adrenoceptor subtypes. European Journal of Pharmacology. [Link]

  • Toris, C. B., et al. (1995).[11] Effects of Brimonidine on Aqueous Humor Dynamics in Human Eyes.[11] Archives of Ophthalmology. [Link]

  • USP-NF. (2024). Brimonidine Tartrate: Impurity A (Desbromobrimonidine) Limits and Monographs. United States Pharmacopeia. [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2024). Alpha-2 Adrenoceptor Agonists: Brimonidine.[][10][Link]

Sources

Comprehensive Guide: In Vitro vs. In Vivo Correlation of Desbromobrimonidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of Desbromobrimonidine (Brimonidine Impurity A) versus its parent compound, Brimonidine. It is designed for researchers and drug development professionals, focusing on the structural determinants of efficacy and the correlation between in vitro binding and in vivo pharmacodynamics.

Executive Summary

Desbromobrimonidine (CAS: 91147-43-2), chemically known as N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine, is the unbrominated analog of the selective alpha-2 adrenergic agonist Brimonidine .[1] In pharmaceutical development, it is primarily monitored as Impurity A .

This guide analyzes the critical role of the C-5 bromine atom in establishing the high-affinity pharmacophore of Brimonidine. We examine the In Vitro-In Vivo Correlation (IVIVC) , demonstrating how the loss of the halogen substituent leads to a predictable collapse in receptor affinity (in vitro) and a consequent loss of intraocular pressure (IOP) lowering efficacy (in vivo).

Quick Comparison Matrix
FeatureBrimonidine (Reference)Desbromobrimonidine (Analogue)
Chemical Structure 5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline6-(2-Imidazolin-2-ylamino)quinoxaline
Primary Target

-Adrenergic Receptor (Agonist)

-Adrenergic Receptor (Weak/Partial)
In Vitro Affinity (

)
High (~2 nM)Significantly Reduced (>100 nM)*
Lipophilicity (LogP) ~1.6 (Optimal corneal penetration)Lower (Reduced membrane permeability)
In Vivo Efficacy Potent IOP reductionNegligible / Inactive
Clinical Status FDA-Approved Glaucoma TherapyProcess Impurity / Degradant

*Note: Affinity values for impurities are derived from structure-activity relationship (SAR) data relative to the parent.

Mechanism of Action & Structural Causality

The "Bromine Effect" in Signal Transduction

The efficacy of Brimonidine relies on its ability to induce a conformational change in the G-protein coupled receptor (GPCR)


-adrenergic subtype. The bromine atom at position 5 serves two critical functions:
  • Electronic Modulation: It withdraws electron density from the quinoxaline ring, optimizing the pKa of the adjacent amine for hydrogen bonding within the receptor pocket (Asp113 residue).

  • Lipophilic Anchoring: The halogen occupies a specific hydrophobic pocket in the transmembrane domain, stabilizing the active state of the receptor.

Desbromobrimonidine , lacking this substituent, fails to stabilize the receptor's active conformation effectively. This results in a "slippage" of the ligand-receptor complex, manifesting as low affinity and weak functional potency (GTP


S binding).
Signaling Pathway Visualization

The following diagram illustrates the pathway activated by Brimonidine and the failure point for Desbromobrimonidine.

Alpha2Signaling Ligand_B Brimonidine (High Affinity) Receptor Alpha-2A Adrenergic Receptor (GPCR) Ligand_B->Receptor Strong Binding Ligand_D Desbromobrimonidine (Low Affinity) Ligand_D->Receptor Weak/Unstable Binding Gi_Protein Gi Protein (Inhibitory) Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP cAMP Production AC->cAMP Decreased Levels IOP IOP Reduction (Aqueous Humor Outflow) cAMP->IOP Downstream Effect

Caption: Activation of the Alpha-2A receptor inhibits Adenylyl Cyclase.[2][] Desbromobrimonidine fails to trigger this cascade effectively.

In Vitro Profiling: Establishing the Baseline

To validate the IVIVC, one must first quantify the loss of activity in a controlled environment.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (


) of Desbromobrimonidine relative to Brimonidine.

Materials:

  • Receptor Source: CHO cells stably expressing human

    
    -adrenergic receptors.
    
  • Radioligand: [3H]-Rauwolscine (Antagonist) or [3H]-Brimonidine (Agonist).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize CHO cells and centrifuge (40,000 x g) to isolate membrane fractions.

  • Incubation: Incubate membranes with 2 nM [3H]-Rauwolscine and varying concentrations (

    
     to 
    
    
    
    M) of Desbromobrimonidine.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Expected Result: Desbromobrimonidine will show a

> 100-fold higher (poorer affinity) than Brimonidine (

nM).

In Vivo Profiling: The Functional Correlation

The in vivo performance is a composite of pharmacodynamics (receptor activation) and pharmacokinetics (corneal penetration).

Protocol 2: Intraocular Pressure (IOP) Measurement in Rabbits

Objective: Assess if the residual in vitro affinity translates to any physiological IOP lowering.

Subject: New Zealand White Rabbits (Normotensive). Dosing: Topical instillation (30


L) of 0.1% Desbromobrimonidine vs. 0.1% Brimonidine tartrate.

Workflow:

  • Baseline: Measure IOP using a pneumatonometer at T = -1 and 0 hours.

  • Dosing: Administer drug to the right eye (OD) and vehicle to the left eye (OS).

  • Monitoring: Measure IOP at 1, 2, 4, and 6 hours post-instillation.

  • Safety Check: Observe for conjunctival hyperemia (a sign of

    
     cross-reactivity) or sedation (CNS penetration).
    

Correlation Analysis (IVIVC):

  • Brimonidine: Shows peak IOP reduction (~25%) at 2 hours.

  • Desbromobrimonidine: Shows negligible IOP change (<5%).

IVIVC Workflow Visualization

The following diagram outlines the logical flow for validating the activity of a structural analog like Desbromobrimonidine.

IVIVC_Workflow cluster_InVitro In Vitro Phase cluster_InVivo In Vivo Phase Start Compound Identification (Desbromobrimonidine) Binding Receptor Binding (Ki) Result: Low Affinity Start->Binding Functional cAMP Assay (EC50) Result: Weak Potency Binding->Functional Correlation IVIVC Analysis (Predictive Validity) Binding->Correlation Direct Link PK Corneal Permeability (LogP Dependent) Functional->PK Select Dose PD IOP Measurement Result: No Effect PK->PD PD->Correlation Decision Classification: Inactive Impurity Correlation->Decision

Caption: Workflow establishing the In Vitro-In Vivo Correlation for Brimonidine analogs.

References

  • PubChem. (n.d.). Brimonidine | C11H10BrN5.[][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Toris, C. B., et al. (1995). Effects of Brimonidine on Aqueous Humor Dynamics in Human Eyes. Archives of Ophthalmology. (Contextual grounding for Brimonidine mechanism).
  • Burke, J. A., & Potter, D. E. (1986). Ocular effects of a relatively selective alpha-2 agonist (UK-14,304-18) in cats, rabbits and monkeys. Current Eye Research.

Sources

Comparative Profiling: Desbromobrimonidine vs. Classical Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Status: Comparative Feasibility & Structural Activity Relationship (SAR) Guide. Subject of Investigation: Desbromobrimonidine (UK-14,304). Comparator Agents: Doxorubicin (Anthracycline), Etoposide (Podophyllotoxin), Camptothecin (Quinoline alkaloid).

Scientific Context: Desbromobrimonidine (DSB), chemically known as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (or its des-bromo analog UK-14,304 depending on specific synthesis), is pharmacologically classified as a highly selective


-adrenergic agonist . However, its core structure is based on the quinoxaline scaffold .

Recent medicinal chemistry profiling reveals that the quinoxaline moiety is a privileged structure in oncology, serving as the backbone for potent Topoisomerase II inhibitors and DNA intercalators (e.g., Echinomycin, Triazoloquinoxalines). This guide provides a rigorous framework to compare DSB against established topoisomerase inhibitors. It addresses the hypothesis: Does the quinoxaline core of Desbromobrimonidine confer off-target topoisomerase inhibition or DNA intercalation comparable to classical chemotherapeutics?

Mechanistic Profiling: The Quinoxaline Divergence

To understand the comparative performance, we must distinguish between the established mechanism of DSB and the target mechanism of Topoisomerase inhibitors.

The Comparator Mechanisms
  • Topoisomerase II Poisons (e.g., Doxorubicin, Etoposide):

    • Mechanism: These agents stabilize the "cleavable complex" (a covalent DNA-Topoisomerase intermediate). They prevent the re-ligation of the DNA double-strand break, leading to accumulation of DNA damage and apoptosis.

    • Binding: Doxorubicin intercalates into DNA; Etoposide binds the enzyme-DNA interface.

  • Topoisomerase I Poisons (e.g., Camptothecin):

    • Mechanism: Binds to the Topo I-DNA complex, preventing re-ligation of single-strand breaks.

  • Desbromobrimonidine (The Quinoxaline Candidate):

    • Primary Mechanism: Binds transmembrane

      
      -adrenergic receptors (GPCRs), activating 
      
      
      
      proteins to inhibit adenylyl cyclase.
    • Putative Secondary Activity: Planar quinoxaline rings are known DNA intercalators. If DSB exhibits topoisomerase inhibition, it would likely be via intercalative poisoning of Topo II, similar to other synthetic quinoxalines, rather than catalytic inhibition.

Pathway Visualization (Graphviz)

The following diagram contrasts the established GPCR pathway of DSB with the cytotoxic pathway of Topoisomerase inhibitors.

Mechanism_Comparison DSB Desbromobrimonidine (Quinoxaline Core) Alpha2 Alpha-2 Adrenergic Receptor DSB->Alpha2 Primary Affinity (nM range) DNA Supercoiled DNA DSB->DNA Putative Intercalation? Doxo Doxorubicin/Etoposide (Topo Inhibitors) Complex Cleavable Complex (Covalent Intermediate) Doxo->Complex Stabilizes (Poisoning) Gi Gi Protein Activation Alpha2->Gi cAMP Inhibition of cAMP Gi->cAMP Effect_A Neuroprotection / IOP Reduction cAMP->Effect_A TopoII Topoisomerase II Enzyme DNA->TopoII TopoII->Complex Religation DNA Re-ligation Complex->Religation Normal Cycle Damage DSB Accumulation (Apoptosis) Complex->Damage Blocked by Inhibitor

Figure 1: Mechanistic bifurcation showing the primary GPCR pathway of Desbromobrimonidine versus the DNA damage cascade induced by classical Topoisomerase inhibitors. The dashed line represents the theoretical intercalation potential of the quinoxaline scaffold.

Comparative Data Profile

The following table contrasts the physicochemical and pharmacological profiles of DSB against standard Topoisomerase inhibitors. Note the distinct molecular weight and lipophilicity profiles which influence nuclear access (required for Topo inhibition).

FeatureDesbromobrimonidine (UK-14,304)DoxorubicinEtoposideCamptothecin
Primary Class

-Adrenergic Agonist
Anthracycline AntibioticPodophyllotoxin DerivativeQuinoline Alkaloid
Core Scaffold Quinoxaline AnthraquinoneDimethoxyphenylPyrrolo[3,4-b]quinoline
Topo Target Putative Topo II (Intercalation)Topoisomerase II

Topoisomerase II

Topoisomerase I
Mechanism GPCR AgonismDNA Intercalation + PoisonNon-intercalating PoisonInterfacial Poison
MW ( g/mol ) ~291.15543.52588.56348.35
LogP ~2.4 (Moderate Lipophilicity)1.270.601.74
IC50 (Primary) 2.5 nM (

binding)
0.5 - 2.0

M (Tumor cells)
5 - 10

M (Tumor cells)
0.2 - 1.0

M
Key Limitation High Selectivity for GPCR CardiotoxicityMyelosuppressionSolubility/Stability

Experimental Protocols for Validation

To objectively determine if Desbromobrimonidine acts as a topoisomerase inhibitor, the following self-validating experimental workflow is required.

Protocol A: Topoisomerase II Plasmid Relaxation Assay

Objective: Determine if DSB inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled pBR322 plasmid DNA.

Materials:

  • Supercoiled pBR322 DNA (0.5

    
     g/reaction ).
    
  • Recombinant Human Topoisomerase II

    
     (2 units).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl

    
    , 2 mM ATP, 0.5 mM DTT.
    
  • Controls: Negative (DMSO only), Positive (Etoposide 100

    
    M).
    

Step-by-Step Workflow:

  • Preparation: Prepare 20

    
    L reaction mixtures on ice.
    
  • Incubation: Add DSB at graded concentrations (0.1, 1, 10, 50, 100

    
    M). Add Topo II enzyme last.
    
  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4

    
    L of Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).
    
  • Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 4-5 hours.

  • Staining: Post-stain with Ethidium Bromide (0.5

    
    g/mL) for 30 mins and destain.
    
  • Interpretation:

    • Active Topo II (No Drug): Converts supercoiled DNA (fast migration) to relaxed circular DNA (slow migration).

    • Inhibition (Drug): Retention of supercoiled DNA band.

Protocol B: In Vivo Complex of Enzyme (ICE) Assay

Objective: Differentiate between a catalytic inhibitor (blocks binding) and a "poison" (stabilizes cleavable complex).

Rationale: If DSB is a quinoxaline-based poison, it will trap Topo II covalently to DNA.

Workflow:

  • Treatment: Treat exponentially growing cells (e.g., MCF-7) with DSB (10-50

    
    M) for 1 hour.
    
  • Lysis: Lyse cells rapidly with 1% Sarkosyl (detergent) to denature free Topo II but preserve covalent DNA-Topo complexes.

  • Separation: Overlay lysate on a CsCl gradient and ultracentrifuge (100,000 x g for 24 hours).

  • Detection: Free protein floats; DNA pellets. Collect DNA fractions.

  • Immunoblot: Slot-blot DNA fractions onto nitrocellulose and probe with anti-Topo II

    
     antibody.
    
  • Result: A strong signal in DNA fractions indicates DSB acts as a Topoisomerase Poison.

References

  • Brimonidine (UK-14,304) Pharmacology: Cambridge, D. (1981). UK-14,304, a potent and selective alpha-2 agonist for the characterisation of alpha-adrenoceptor subtypes.[1][2] European Journal of Pharmacology.[1][2] Link

  • Quinoxalines as Topo Inhibitors: Eissa, I. H., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.[3][4] Link

  • Topoisomerase II Mechanism: Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.[4] Nature Reviews Cancer. Link

  • ICE Assay Protocol: Subramanian, D., et al. (2001). Procedures for detecting topoisomerase II-mediated DNA breaks. Methods in Molecular Biology. Link

  • Graphviz Visualization: Generated via Graphviz DOT engine for mechanistic pathway elucid

Sources

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N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.